3-(2,6-Dimethylmorpholino)-5-fluoroaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(2,6-dimethylmorpholin-4-yl)-5-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O/c1-8-6-15(7-9(2)16-8)12-4-10(13)3-11(14)5-12/h3-5,8-9H,6-7,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCTPWEHIPGJMBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=CC(=CC(=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Guide to the Synthesis of 3-(2,6-Dimethylmorpholino)-5-fluoroaniline: A Key Intermediate for Kinase Inhibitors
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 3-(2,6-dimethylmorpholino)-5-fluoroaniline, a crucial building block in the development of advanced therapeutics, particularly phosphoinositide 3-kinase (PI3K) and mechanistic target of rapamycin (mTOR) inhibitors. The document details a robust and well-established two-step synthetic pathway, grounded in the principles of nucleophilic aromatic substitution (SNAr) followed by nitro group reduction. This guide offers field-proven insights into experimental choices, detailed step-by-step protocols, and mechanistic considerations to ensure scientific integrity and reproducibility for researchers in medicinal chemistry and process development.
Introduction: Significance of this compound
This compound (CAS 1179310-74-7) has emerged as a molecule of significant interest within the pharmaceutical industry. Its primary value lies in its role as a key intermediate for the synthesis of highly potent and selective kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR signaling pathway. Dysregulation of this pathway is a hallmark of many human cancers and neurological disorders, making it a prime target for therapeutic intervention.
The unique substitution pattern of this aniline derivative, featuring a cis-2,6-dimethylmorpholine moiety and a fluorine atom, allows for specific interactions within the ATP-binding sites of target kinases. For instance, it is a documented precursor in the synthesis of PQR626, a potent, orally available, and brain-penetrant mTOR inhibitor developed for the treatment of neurological disorders.[1][2][3] This guide provides the essential synthetic knowledge required to access this high-value intermediate.
Recommended Synthetic Pathway: An Overview
The most logical and industrially viable approach to synthesizing this compound involves a two-stage process. This strategy leverages the principles of nucleophilic aromatic substitution (SNAr) on an electron-deficient aromatic ring, followed by a standard reduction of a nitro group.
The overall transformation is outlined below:
Caption: Overall synthetic workflow for this compound.
This approach is advantageous due to the commercial availability of the starting materials and the generally high yields and selectivity of the individual reactions.
Step 1: Nucleophilic Aromatic Substitution (SNAr)
The initial step involves the formation of the C-N bond between the aromatic ring and the morpholine nitrogen. This is achieved through a nucleophilic aromatic substitution, where the secondary amine of cis-2,6-dimethylmorpholine displaces a fluoride ion from the electron-deficient 1,3-difluoro-5-nitrobenzene ring.
Mechanism and Rationale
The SNAr reaction is facilitated by the presence of the strongly electron-withdrawing nitro group (-NO2) positioned meta to both fluorine atoms. This group activates the ring towards nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex.
Caption: Mechanism of the SNAr reaction forming the key intermediate.
Key Experimental Choices:
-
Solvent: A polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) is typically used. These solvents are effective at solvating the cationic species and do not interfere with the nucleophile.
-
Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), is required to deprotonate the morpholine nitrogen, increasing its nucleophilicity, and to neutralize the HF generated during the reaction.
-
Temperature: The reaction is typically performed at elevated temperatures (e.g., 80-120 °C) to overcome the activation energy barrier for the formation of the Meisenheimer complex.
Detailed Experimental Protocol: SNAr
The following protocol is a representative procedure based on established principles for SNAr reactions on similar substrates.
-
Reagent Charging: To a clean, dry, nitrogen-purged reactor, add 1,3-difluoro-5-nitrobenzene (1.0 eq).
-
Solvent Addition: Add anhydrous DMSO (5-10 volumes, relative to the limiting reagent).
-
Base Addition: Add finely powdered potassium carbonate (K₂CO₃, 2.0-3.0 eq).
-
Nucleophile Addition: Add cis-2,6-dimethylmorpholine (1.1-1.2 eq) dropwise to the stirred suspension. A slight exotherm may be observed.
-
Reaction: Heat the reaction mixture to 100 °C and maintain for 4-8 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until consumption of the starting material is complete.
-
Work-up: a. Cool the reaction mixture to room temperature. b. Slowly pour the mixture into ice-water (10-20 volumes). c. A solid precipitate of the product, 4-(3-fluoro-5-nitrophenyl)-2,6-dimethylmorpholine, should form. d. Stir the slurry for 30-60 minutes to ensure complete precipitation. e. Isolate the solid by filtration, and wash the filter cake thoroughly with water to remove inorganic salts and residual DMSO.
-
Drying: Dry the isolated solid under vacuum at 40-50 °C to a constant weight. The product is often of sufficient purity for the next step without further purification.
Step 2: Nitro Group Reduction
The second and final step is the reduction of the aromatic nitro group to the corresponding primary amine. This is a common and well-understood transformation in organic synthesis.
Rationale for Reduction Method
Several methods can be employed for this reduction. Catalytic hydrogenation is often the preferred method in an industrial setting due to its clean nature, high yields, and the avoidance of stoichiometric metal waste.
Key Experimental Choices:
-
Catalyst: Palladium on carbon (Pd/C, typically 5-10 wt%) is a highly effective and widely used catalyst for this transformation.
-
Hydrogen Source: The reaction can be performed under an atmosphere of hydrogen gas (H₂). Alternatively, transfer hydrogenation using a hydrogen donor like ammonium formate or cyclohexene can be used.
-
Solvent: Protic solvents like ethanol (EtOH) or methanol (MeOH) are excellent choices as they readily dissolve the starting material and are compatible with the hydrogenation conditions.
Detailed Experimental Protocol: Reduction
-
Reactor Setup: To a hydrogenation reactor, add the nitro intermediate, 4-(3-fluoro-5-nitrophenyl)-2,6-dimethylmorpholine (1.0 eq).
-
Solvent and Catalyst Addition: Add ethanol (10-15 volumes) followed by 5% Pd/C catalyst (1-5 mol%). The catalyst should be handled carefully and can be added as a slurry in ethanol.
-
Hydrogenation: Seal the reactor and purge thoroughly with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen gas (typically 50-100 psi) and stir vigorously at room temperature. The reaction is often mildly exothermic.
-
Monitoring: Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 2-6 hours. Progress can also be confirmed by TLC or HPLC.
-
Work-up: a. Carefully vent the hydrogen and purge the reactor with nitrogen. b. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional ethanol to ensure complete recovery of the product. c. Combine the filtrates and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) or by column chromatography on silica gel if necessary to achieve high purity.
Data Summary and Characterization
The following table summarizes the key materials and expected outcomes for this synthetic sequence.
| Parameter | Step 1: SNAr | Step 2: Reduction |
| Starting Material | 1,3-Difluoro-5-nitrobenzene | 4-(3-Fluoro-5-nitrophenyl)-2,6-dimethylmorpholine |
| Key Reagents | cis-2,6-Dimethylmorpholine, K₂CO₃ | H₂, 5% Pd/C |
| Solvent | DMSO | Ethanol |
| Temperature | 100 °C | Room Temperature |
| Typical Yield | >90% | >95% |
| Product | 4-(3-Fluoro-5-nitrophenyl)-2,6-dimethylmorpholine | This compound |
Characterization of Final Product: The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and substitution pattern.
-
Mass Spectrometry (MS): To verify the molecular weight (Expected [M+H]⁺ ≈ 225.14).
-
HPLC: To determine the purity of the final compound.
Safety and Handling
-
1,3-Difluoro-5-nitrobenzene: Is a toxic and irritating compound. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
cis-2,6-Dimethylmorpholine: Is a corrosive and flammable liquid. Avoid contact with skin and eyes.
-
Hydrogen Gas: Is highly flammable and can form explosive mixtures with air. Hydrogenation reactions must be conducted in a specialized, properly grounded reactor by trained personnel.
-
Palladium on Carbon (Pd/C): Can be pyrophoric, especially when dry and in the presence of solvents. Handle with care, preferably wetted, and do not allow it to dry on filter paper exposed to air.
Conclusion
The synthesis of this compound is a straightforward yet critical process for the advancement of modern medicinal chemistry, particularly in the field of oncology and neurology. The two-step sequence involving a nucleophilic aromatic substitution followed by nitro group reduction provides a reliable and scalable route to this high-value intermediate. By understanding the mechanistic principles and adhering to the detailed protocols outlined in this guide, researchers and drug development professionals can confidently and efficiently produce this key building block for the next generation of kinase inhibitor therapeutics.
References
- Rageot, D., et al. (2017). Treatment of neurological disorders.
-
Borsari, C., et al. (2020). 4-(Difluoromethyl)-5-(4-((3 R ,5 S )-3,5-dimethylmorpholino)-6-(( R )-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine (PQR626), a Potent, Orally Available, and Brain-Penetrant mTOR Inhibitor for the Treatment of Neurological Disorders. Journal of Medicinal Chemistry, 63(22), 13595-13617. [Link]
-
Bartoli, G., et al. (2016). Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane. Beilstein Journal of Organic Chemistry, 12, 2589-2595. [Link]
-
Han, C., et al. (2019). Synthesis of PI3K inhibitor GDC-0077 via a stereocontrolled N-arylation of α-amino acids. Tetrahedron, 75(32), 4351-4357. [Link]
Sources
An In-depth Technical Guide to the Discovery and History of Substituted Morpholino-Fluoroanilines
A Senior Application Scientist's Perspective on a Privileged Scaffold in Drug Discovery
Introduction: The Emergence of a Versatile Pharmacophore
In the landscape of medicinal chemistry, certain molecular scaffolds consistently reappear in diverse therapeutic agents, earning the designation of "privileged structures." The substituted morpholino-fluoroaniline core is a prime example of such a scaffold, demonstrating remarkable versatility and utility across a spectrum of biological targets. This in-depth guide provides a technical exploration of the discovery, history, synthesis, and structure-activity relationships (SAR) of this important chemical class, tailored for researchers, scientists, and drug development professionals.
The strategic incorporation of a morpholine ring, a fluorine atom, and an aniline moiety into a single molecular entity confers a unique combination of physicochemical properties that are highly advantageous for drug design. The morpholine group, a saturated heterocycle containing both an ether and a secondary amine function, is often employed to enhance aqueous solubility, improve metabolic stability, and introduce a key hydrogen bond acceptor.[1] Fluorine, the most electronegative element, can profoundly influence a molecule's pKa, lipophilicity, and metabolic fate, often leading to improved potency and pharmacokinetic profiles.[1] The aniline core provides a versatile platform for further chemical modification, allowing for the fine-tuning of biological activity.
This guide will delve into the historical context that led to the recognition of substituted morpholino-fluoroanilines as a valuable pharmacophore, with a particular focus on the development of the landmark antibiotic, linezolid. We will then explore the key synthetic methodologies for constructing this core structure and its derivatives, providing detailed experimental protocols. A significant portion of this guide is dedicated to dissecting the structure-activity relationships that govern the biological effects of these compounds in various therapeutic areas, including their roles as antibacterial and anticancer agents. Finally, we will present a forward-looking perspective on the potential of this remarkable scaffold in future drug discovery endeavors.
A Historical Trajectory: From Serendipity to Rational Design
The journey of substituted morpholino-fluoroanilines from chemical novelty to a cornerstone of modern drug discovery is not marked by a single, dramatic discovery but rather by a gradual convergence of several streams of medicinal chemistry research. The story is intricately linked to the independent recognition of the value of the morpholine ring and the strategic use of fluorine in drug design.
The morpholine moiety has been a recurring motif in bioactive compounds for decades. Its presence in a variety of drugs is a testament to its ability to impart favorable pharmacokinetic properties.[1] Early patents from the mid-20th century describe the synthesis and application of various morpholine-containing compounds for a range of uses, from industrial applications to potential pharmaceuticals.[2][3]
The deliberate incorporation of fluorine into drug candidates gained significant momentum in the latter half of the 20th century. Chemists recognized that the unique electronic properties of fluorine could be harnessed to modulate the biological activity and metabolic stability of molecules. This led to the development of a wide array of fluorinated drugs, including the highly successful fluoroquinolone class of antibiotics.
The watershed moment for the substituted morpholino-fluoroaniline scaffold arrived with the discovery and development of the oxazolidinone antibiotic, linezolid. In the face of rising antibiotic resistance to existing drug classes, researchers at the Upjohn Company (later Pharmacia and Upjohn, now part of Pfizer) embarked on a program to identify novel antibacterial agents. Their efforts, which began in the late 1980s, led to the identification of the oxazolidinone ring as a promising new pharmacophore.[4]
Through extensive structure-activity relationship studies, the research team systematically explored modifications to the oxazolidinone core. A key breakthrough was the discovery that the N-phenyl group of the oxazolidinone was crucial for activity. Further optimization revealed that the introduction of a fluorine atom on this phenyl ring and a morpholine ring at the para-position resulted in a compound with exceptional potency against a broad spectrum of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). This compound was linezolid.[4]
The success of linezolid, which was approved by the FDA in 2000, firmly established the 3-fluoro-4-morpholinoaniline moiety as a privileged scaffold in drug discovery. It demonstrated that the combination of these three components could lead to a drug with excellent oral bioavailability, a favorable safety profile, and a novel mechanism of action—the inhibition of bacterial protein synthesis at the initiation stage.[4]
Following the groundbreaking success of linezolid, the substituted morpholino-fluoroaniline core has been explored in a multitude of other therapeutic areas, most notably in the development of anticancer agents. Researchers have leveraged the synthetic accessibility of this scaffold and its favorable drug-like properties to create a new generation of kinase inhibitors and other targeted cancer therapies.[5][6][7]
Synthetic Strategies: Building the Core and Its Derivatives
The synthesis of substituted morpholino-fluoroanilines is a well-established area of organic chemistry, with several reliable routes available to researchers. The choice of a particular synthetic pathway often depends on the availability of starting materials, the desired substitution pattern, and the scale of the synthesis.
Synthesis of the Core Intermediate: 3-Fluoro-4-morpholinoaniline
The most common and strategically important member of this class is 3-fluoro-4-morpholinoaniline, the key intermediate in the synthesis of linezolid. Two primary synthetic routes have been extensively utilized for its preparation.
Route 1: From 3,4-Difluoronitrobenzene
This is the most widely reported and industrially applied method. It involves a nucleophilic aromatic substitution reaction between 3,4-difluoronitrobenzene and morpholine, followed by the reduction of the nitro group.
Experimental Protocol: Synthesis of 3-Fluoro-4-morpholinoaniline from 3,4-Difluoronitrobenzene [8]
Step 1: Synthesis of 4-(2-Fluoro-4-nitrophenyl)morpholine
-
To a stirred solution of 3,4-difluoronitrobenzene (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add morpholine (1.1 eq) and a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5 eq).
-
Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
The precipitated product, 4-(2-fluoro-4-nitrophenyl)morpholine, is collected by filtration, washed with water, and dried.
Step 2: Synthesis of 3-Fluoro-4-morpholinoaniline
-
To a solution of 4-(2-fluoro-4-nitrophenyl)morpholine (1.0 eq) in a solvent mixture such as ethanol/water or acetic acid, add a reducing agent. Common reducing agents for this step include:
-
Iron powder and ammonium chloride (Fe/NH₄Cl)
-
Stannous chloride (SnCl₂) in concentrated hydrochloric acid
-
Catalytic hydrogenation using a palladium on carbon (Pd/C) or platinum on carbon (Pt/C) catalyst under a hydrogen atmosphere.
-
-
If using Fe/NH₄Cl, heat the mixture to reflux and monitor the reaction by TLC.
-
After the reaction is complete, filter the hot reaction mixture to remove the iron salts.
-
Concentrate the filtrate under reduced pressure and extract the product with a suitable organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to afford 3-fluoro-4-morpholinoaniline. The product can be further purified by recrystallization or column chromatography.
Route 2: From o-Fluoronitrobenzene
An alternative route that avoids the use of the more expensive 3,4-difluoronitrobenzene starts with o-fluoronitrobenzene. This multi-step synthesis involves reduction, introduction of the morpholine ring, nitration, and a final reduction.[8]
Experimental Protocol: Synthesis of 3-Fluoro-4-morpholinoaniline from o-Fluoronitrobenzene [8]
Step 1: Reduction of o-Fluoronitrobenzene to o-Fluoroaniline
-
o-Fluoronitrobenzene is reduced to o-fluoroaniline using standard reduction conditions, such as catalytic hydrogenation (Pd/C, H₂) or metal-acid reduction (e.g., Sn/HCl).
Step 2: Synthesis of 4-(2-Fluorophenyl)morpholine
-
To a solution of o-fluoroaniline (1.0 eq) and a de-acidifying agent such as sodium carbonate (Na₂CO₃) in an organic solvent, slowly add a disubstituted ethyl ether (e.g., bis(2-chloroethyl) ether) at 100-150 °C.
-
Stir the reaction mixture at 100-200 °C until the reaction is complete.
-
Work-up involves filtration and removal of the solvent to yield 4-(2-fluorophenyl)morpholine.
Step 3: Nitration of 4-(2-Fluorophenyl)morpholine
-
Dissolve 4-(2-fluorophenyl)morpholine in acetic acid.
-
Add a nitrating agent, such as nitric acid (65-98%), to the solution while maintaining a low temperature.
-
The nitration reaction yields 4-(2-fluoro-4-nitrophenyl)morpholine.
Step 4: Reduction of 4-(2-Fluoro-4-nitrophenyl)morpholine
-
The final step is the reduction of the nitro group of 4-(2-fluoro-4-nitrophenyl)morpholine to the corresponding aniline using the methods described in Route 1, Step 2.
Synthesis of Derivatives
The primary amine of 3-fluoro-4-morpholinoaniline serves as a versatile handle for the synthesis of a wide array of derivatives, including sulfonamides, amides, Schiff bases, and ureas.
Synthesis of Sulfonamide Derivatives
Sulfonamide derivatives of 3-fluoro-4-morpholinoaniline have shown promising antimicrobial and anticancer activities.[5][9] They are typically synthesized by reacting the aniline with a sulfonyl chloride in the presence of a base.
Experimental Protocol: General Procedure for the Synthesis of N-(3-Fluoro-4-morpholinophenyl)sulfonamides [9]
-
Dissolve 3-fluoro-4-morpholinoaniline (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, such as pyridine or triethylamine (1.2 eq), to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the desired sulfonyl chloride (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield the desired sulfonamide derivative.
Structure-Activity Relationships (SAR): Tailoring the Scaffold for Therapeutic Efficacy
The biological activity of substituted morpholino-fluoroanilines can be significantly modulated by altering the substitution pattern on the aniline ring and by modifying the core structure itself. Extensive SAR studies have been conducted, particularly in the context of antibacterial and anticancer applications.
Antibacterial Activity: Lessons from Linezolid and its Analogs
The antibacterial activity of the oxazolidinone class, exemplified by linezolid, is highly dependent on the nature of the N-phenyl substituent. The 3-fluoro-4-morpholinophenyl group has been found to be optimal for potent activity against Gram-positive bacteria.
-
The Role of the Morpholine Ring: The morpholine moiety is crucial for the potent antibacterial activity of linezolid. It is believed to contribute to the overall physicochemical properties of the molecule, including solubility and cell permeability. Replacement of the morpholine with other cyclic amines, such as piperazine or piperidine, can lead to a decrease in activity.
-
The Importance of the Fluorine Atom: The fluorine atom at the 3-position of the phenyl ring is a key determinant of linezolid's antibacterial potency. Its strong electron-withdrawing nature is thought to enhance the binding of the molecule to its ribosomal target. The position of the fluorine atom is also critical; moving it to other positions on the phenyl ring generally results in a loss of activity.
-
Modifications to the Aniline Core: The aniline nitrogen is part of the oxazolidinone ring in linezolid. Modifications to this core structure have been extensively explored in the search for next-generation oxazolidinones with improved activity against resistant strains.
Quantitative Data on Antibacterial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of linezolid against a range of common pathogens, highlighting the effectiveness of the 3-fluoro-4-morpholinoaniline scaffold in an antibacterial context.
| Organism | Linezolid MIC Range (μg/mL) |
| Staphylococcus aureus (including MRSA) | 0.5 - 4 |
| Enterococcus faecalis (including VRE) | 1 - 4 |
| Enterococcus faecium (including VRE) | 1 - 4 |
| Streptococcus pneumoniae | 0.5 - 2 |
| Mycobacterium tuberculosis | 0.125 - >2 |
Data compiled from multiple sources.[10][11]
Anticancer Activity: A New Frontier for Morpholino-Fluoroanilines
The 3-fluoro-4-morpholinoaniline scaffold has emerged as a promising platform for the development of novel anticancer agents. Derivatives of this core have demonstrated significant cytotoxic activity against a variety of cancer cell lines.
-
Derivatization of the Aniline Nitrogen: The primary amine of 3-fluoro-4-morpholinoaniline is a key point for derivatization to generate anticancer compounds. The synthesis of sulfonamides, amides, and quinoline-based derivatives has yielded compounds with potent antiproliferative activity.[5][6][7]
-
Mechanism of Action: The anticancer mechanism of many morpholino-fluoroaniline derivatives is still under investigation. However, several studies suggest that these compounds can induce apoptosis (programmed cell death) in cancer cells.[5] Some derivatives have also been shown to target specific signaling pathways involved in cancer cell proliferation and survival. For instance, certain quinoline derivatives incorporating the morpholino-anilino moiety have been investigated as inhibitors of receptor tyrosine kinases, which are often dysregulated in cancer.[6][7]
Quantitative Data on Anticancer Activity
The following table presents the half-maximal inhibitory concentration (IC₅₀) values for selected 3-fluoro-4-morpholinoaniline derivatives against various cancer cell lines.
| Compound Type | Cancer Cell Line | IC₅₀ (μM) |
| Sulfonamide Derivative | MCF-7 (Breast Cancer) | 1.811 |
| Sulfonamide Derivative | MDA-MB-231 (Breast Cancer) | 2.143 |
| 2-Morpholino-4-anilinoquinoline | HepG2 (Liver Cancer) | 8.50 |
| 2-Morpholino-4-anilinoquinoline | HepG2 (Liver Cancer) | 11.42 |
| 2-Morpholino-4-anilinoquinoline | HepG2 (Liver Cancer) | 12.76 |
Data compiled from multiple sources.[5][6][7]
Visualizing the Core Concepts
To further elucidate the key aspects of substituted morpholino-fluoroanilines, the following diagrams provide a visual representation of their structure, synthesis, and derivatization.
Caption: Key components of the 3-fluoro-4-morpholinoaniline scaffold.
Caption: Synthetic workflow for 3-fluoro-4-morpholinoaniline.
Caption: Therapeutic applications of substituted morpholino-fluoroanilines.
Conclusion and Future Perspectives
The substituted morpholino-fluoroaniline scaffold has carved a significant niche in the landscape of medicinal chemistry. Its journey from a relatively obscure chemical entity to a privileged structure in modern drug discovery is a testament to the power of systematic chemical exploration and the strategic combination of well-understood pharmacophoric elements. The remarkable success of linezolid stands as a landmark achievement, not only in the fight against antibiotic resistance but also in highlighting the immense potential of this chemical class.
The versatility of the substituted morpholino-fluoroaniline core continues to be explored, with promising results emerging in the field of oncology and beyond. The ability to readily synthesize a diverse library of derivatives from the 3-fluoro-4-morpholinoaniline intermediate provides a fertile ground for the discovery of new therapeutic agents. Future research in this area is likely to focus on several key aspects:
-
Expansion into New Therapeutic Areas: While antibacterial and anticancer applications are currently the most prominent, the favorable drug-like properties of this scaffold make it an attractive candidate for development in other areas, such as neurodegenerative diseases, inflammatory disorders, and viral infections.
-
Development of More Potent and Selective Analogs: Ongoing SAR and quantitative structure-activity relationship (QSAR) studies will undoubtedly lead to the design of new derivatives with improved potency, selectivity, and resistance profiles.
-
Elucidation of Novel Mechanisms of Action: A deeper understanding of the molecular targets and signaling pathways modulated by non-linezolid derivatives will be crucial for their successful clinical development.
References
- Dhahagani, K., et al. (2014). Synthesis and spectral characterization of Schiff base complexes of Cu(II), Co(II), Zn(II) and VO(IV) containing 4-(4-aminophenyl)morpholine derivatives: antimicrobial evaluation and anticancer studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 117, 87-94.
- Sangshetti, J., et al. (2015). Biofilm inhibition of linezolid-like Schiff bases: synthesis, biological activity, molecular docking and in silico ADME prediction. Bioorganic & Medicinal Chemistry Letters, 25(5), 874-880.
- CN101659645A - Method for preparing 3-fluorine-4 morpholinyl phenylamine - Google P
- IC50 values of the most active derivatives in some cancerous cell lines - ResearchG
- Sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline (linezolid intermediate)
- Characterization of Linezolid-Analogue L3-Resistance Mutation in Staphylococcus aureus. (2023). MDPI.
- A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2020). PubMed.
- A Comprehensive Technical Guide to 3-Chloro-4-fluoroaniline: Structure, Properties, Synthesis, and Applic
- (A) IC 50 values were determined for cell lines cultured as tumoroids...
- The 4-morpholinoaniline derivate drugs: the antimicrobial Linezolid...
- The discovery of linezolid, the first oxazolidinone antibacterial agent. (2001). PubMed.
- US3125572A - Morpholine compounds substituted in - Google P
- US3151112A - Process for the preparation of morpholines - Google P
- 3-Fluoro-4-morpholinoaniline | CAS Number 93246-53-8 - Ossila.
- Activity of Linezolid against 3,251 Strains of Uncommonly Isolated Gram-Positive Organisms: Report from the SENTRY Antimicrobial Surveillance Program - PMC.
- US4607036A - Preservative compositions employing anti-microbial morpholine derivatives - Google P
- Mutation detection and minimum inhibitory concentration determination against linezolid and clofazimine in confirmed XDR-TB clinical isol
- Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs)
- Novel 3-fluoro-4-morpholinoaniline derivatives: synthesis and assessment of anti-cancer activity in breast cancer cells - CSIR-NCL Library, Pune.
- Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC.
- Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - ResearchG
- Ranges of MICs of antimicrobial agents used in combination for gram-neg
- Moving Towards Making (Quantitative) Structure-Activity Relationships ((Q)SARs) for Toxicity-Related Endpoints Findable, Accessible, Interoperable and Reusable (FAIR) - LJMU Research Online - Liverpool John Moores University.
- Linezolid use and linezolid MICs | Download Table - ResearchG
- AN 1062: Determination of Morpholine in Linezolid by Ion Chrom
- Morpholine - Wikipedia.
- The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Deriv
- Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC.
- Synthesis and Biological Evaluation of Highly Active 7-Anilino Triazolopyrimidines as Potent Antimicrotubule Agents.
- Sulfonamide Derivatives: Synthesis & Activity | PDF | Amine | Functional Group - Scribd.
Sources
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US3125572A - Morpholine compounds substituted in - Google Patents [patents.google.com]
- 3. US3151112A - Process for the preparation of morpholines - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel 3-fluoro-4-morpholinoaniline derivatives: synthesis and assessment of anti-cancer activity in breast cancer cells | CSIR-NCL Library, Pune [library.ncl.res.in]
- 6. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. WO2005105100A1 - Morpholine compounds - Google Patents [patents.google.com]
Physicochemical Profiling of Dimethylmorpholino Fluoroaniline Scaffolds: A Technical Guide
Topic: Physicochemical Properties of Dimethylmorpholino Fluoroaniline Derivatives Content Type: Technical Whitepaper Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Researchers
Executive Summary
In the optimization of small-molecule kinase inhibitors, the dimethylmorpholino fluoroaniline motif has emerged as a privileged structural architecture. This scaffold addresses a specific "Goldilocks" challenge in drug discovery: balancing aqueous solubility with membrane permeability while excising metabolic soft spots.
This guide analyzes the physicochemical interplay between the 3,5-dimethylmorpholine solubilizing group and the fluoroaniline pharmacophore. We explore how this specific combination modulates pKa, lipophilicity (LogD), and metabolic stability, providing a rigorous framework for their application in EGFR, ALK, and mTOR inhibitor design.
Structural Architecture & SAR Logic
The efficacy of this scaffold rests on the synergistic effects of its two core components.
The Fluoroaniline Moiety
The aniline nitrogen often serves as a key hydrogen bond donor (HBD) to the hinge region of kinase domains.
-
Electronic Modulation: Fluorine substitution (typically ortho or meta to the amine) withdraws electron density via induction (
). This lowers the pKa of the aniline nitrogen, reducing its basicity. A less basic aniline is less likely to be protonated at physiological pH, ensuring the lone pair remains available for H-bond acceptance or that the N-H remains a competent donor. -
Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond. Placing fluorine at para-positions (relative to the amine) blocks oxidative dealkylation or hydroxylation by Cytochrome P450 enzymes (specifically CYP1A2 and CYP3A4).
The Dimethylmorpholino Group
While the morpholine ring is a classic solubilizing group, the addition of methyl groups at the 3- and 5-positions introduces critical steric and physicochemical advantages:
-
Conformational Restriction: The methyl groups lock the morpholine ring into a preferred chair conformation. This reduces the entropic penalty upon binding to the protein target.
-
Lipophilicity Tuning: The addition of two methyl groups increases LogP by approximately 0.5–0.8 units compared to unsubstituted morpholine. This is vital for compounds that are too polar to cross the blood-brain barrier (BBB) or cell membranes efficiently.
Physicochemical Profiling
Comparative Property Landscape
The following table summarizes the shift in properties when evolving a lead compound from a standard morpholine/aniline scaffold to a dimethylmorpholino/fluoroaniline derivative.
| Property | Unsubstituted Morpholine-Aniline | Dimethylmorpholino Fluoroaniline | Impact on Drugability |
| LogP (Lipophilicity) | 1.5 – 2.0 | 2.3 – 2.8 | Improved membrane permeability; optimized for CNS penetration (if applicable). |
| pKa (Aniline N) | ~4.6 | ~3.5 – 4.0 | Reduced basicity; reduces lysosomal trapping; maintains H-bond donor capability. |
| pKa (Morpholine N) | ~8.3 | ~7.5 – 8.0 | Steric hindrance near the Nitrogen slightly lowers basicity; improves solubility at intestinal pH. |
| Metabolic Stability (t½) | Low (< 30 min) | High (> 60 min) | Fluorine blocks aromatic hydroxylation; Methyls block morpholine oxidation. |
| Solubility (pH 7.4) | High | Moderate-High | Balances solubility with permeability (Class II/IV to Class I/II transition). |
Solubility vs. Permeability (The Trade-off)
The dimethylmorpholino group improves the LogD (distribution coefficient) at pH 7.4. While unsubstituted morpholine can make a molecule too hydrophilic (resulting in poor passive diffusion), the dimethyl variant pushes the molecule into the optimal lipophilic range (LogD 2–3) without sacrificing the ability to protonate and solubilize in the acidic environment of the stomach.
Visualizing the SAR Logic
The following diagram illustrates the causal relationships between structural modifications and physicochemical outcomes.
Figure 1: Causal flow from structural modification to biological outcome in dimethylmorpholino fluoroaniline derivatives.
Experimental Protocols
To validate these properties, the following protocols are recommended. These are designed to be self-validating with internal controls.
Protocol: High-Throughput LogD Determination (Shake-Flask Method)
Objective: Determine the lipophilicity at physiological pH (7.4).
-
Preparation:
-
Prepare a 10 mM stock solution of the derivative in DMSO.
-
Prepare phosphate-buffered saline (PBS) adjusted strictly to pH 7.4.
-
Saturate 1-octanol with PBS and PBS with 1-octanol for 24 hours prior to use (mutual saturation).
-
-
Partitioning:
-
In a glass vial, add 500 µL of pre-saturated 1-octanol and 500 µL of pre-saturated PBS.
-
Spike with 10 µL of compound stock.
-
Control: Include a reference compound (e.g., Propranolol, LogD ~1.2) in a parallel vial.
-
-
Equilibration:
-
Vortex for 60 minutes at room temperature (25°C).
-
Centrifuge at 3000 rpm for 10 minutes to ensure complete phase separation.
-
-
Quantification:
-
Remove aliquots from both the octanol and aqueous phases.
-
Analyze using LC-MS/MS.
-
Calculation:
-
Protocol: Microsomal Metabolic Stability Assay
Objective: Assess the protective effect of the fluoro- and dimethyl- substitutions against CYP450 metabolism.
-
Incubation System:
-
Enzyme: Pooled human liver microsomes (HLM) at 0.5 mg/mL protein concentration.
-
Buffer: 100 mM Potassium Phosphate, pH 7.4.
-
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
-
Procedure:
-
Pre-incubate compound (1 µM final conc.) with HLM in buffer for 5 minutes at 37°C.
-
Initiate reaction by adding NADPH.
-
Timepoints: Sample at 0, 5, 15, 30, and 60 minutes.
-
Termination: Quench samples with ice-cold acetonitrile containing an internal standard (e.g., Warfarin).
-
-
Analysis:
-
Centrifuge precipitated proteins. Analyze supernatant via LC-MS/MS.
-
Plot
vs. time. The slope determines . -
Validation: A stable compound should show <20% depletion over 60 minutes.
-
Synthesis & Characterization Workflow
The synthesis of these derivatives typically follows a convergent route, coupling the fluoroaniline and dimethylmorpholine fragments to a central heteroaromatic core (e.g., pyrimidine or triazine).
Figure 2: General synthetic pathway for incorporating the target scaffold.
References
-
Borsari, C., et al. (2020).[1] "4-(Difluoromethyl)-5-(4-((3R,5S)-3,5-dimethylmorpholino)-6-((R)-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine (PQR626), a Potent, Orally Available, and Brain-Penetrant mTOR Inhibitor."[1] Journal of Medicinal Chemistry, 63(22), 13595–13617. Link
-
Shah, P., & Westwell, A. D. (2007). "The role of fluorine in medicinal chemistry." Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527–540. Link
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 317(5846), 1881-1886. Link
-
Lipinski, C. A. (2004). "Solubility in water and octanol: drug-like properties." Methods and Principles in Medicinal Chemistry, 23, 3-23. Link
Sources
A Comprehensive Review of Synthetic Routes for 3-(2,6-Dimethylmorpholino)-5-fluoroaniline: A Key Intermediate in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3-(2,6-Dimethylmorpholino)-5-fluoroaniline is a crucial building block in the synthesis of a variety of pharmacologically active molecules, particularly noted for its role as a key intermediate in the development of kinase inhibitors, such as those targeting the Phosphoinositide 3-kinase (PI3K) and mechanistic Target of Rapamycin (mTOR) pathways.[1][2] The unique substitution pattern of this aniline derivative, featuring a sterically hindered cis-2,6-dimethylmorpholine moiety and a fluorine atom at the meta positions, imparts specific physicochemical properties to the final drug candidates, influencing their potency, selectivity, and pharmacokinetic profiles. This guide provides a detailed review of the plausible synthetic strategies for this important intermediate, offering insights into the underlying chemical principles and practical considerations for its preparation.
Core Synthetic Strategies
The synthesis of this compound primarily revolves around the formation of the C-N bond between the aromatic ring and the morpholine nitrogen. The most prevalent and industrially scalable approach is through nucleophilic aromatic substitution (SNAr). An alternative, though less common, strategy could involve a reductive amination pathway.
Route 1: Nucleophilic Aromatic Substitution (SNAr) Approach
The SNAr pathway is the most logical and widely employed method for the synthesis of aryl-morpholine derivatives. This strategy typically involves two key steps: the substitution of a suitable leaving group on an activated benzene ring with 2,6-dimethylmorpholine, followed by the reduction of a nitro group to the desired aniline.
Causality Behind Experimental Choices
The choice of starting materials is critical for the success of this route. A highly activated aromatic ring is necessary to facilitate the nucleophilic attack by the secondary amine of 2,6-dimethylmorpholine. The presence of strong electron-withdrawing groups, such as a nitro group, ortho or para to a leaving group (typically a halogen), significantly enhances the electrophilicity of the aromatic ring, making the SNAr reaction feasible.[3][4] Fluorine is often the preferred leaving group in SNAr reactions due to the high electronegativity of the C-F bond, which polarizes the carbon atom, making it more susceptible to nucleophilic attack.[5]
A plausible and efficient starting material for this synthesis is 1,3-difluoro-5-nitrobenzene . The two fluorine atoms activate the ring for nucleophilic substitution, and the nitro group provides strong activation while also serving as a precursor to the final aniline functionality.
Proposed Synthetic Pathway
The synthesis can be envisioned in two primary steps:
-
Step 1: Nucleophilic Aromatic Substitution of 1,3-difluoro-5-nitrobenzene with cis-2,6-dimethylmorpholine.
-
Step 2: Reduction of the nitro group to an amine.
This strategy is analogous to the synthesis of the regioisomeric 3-fluoro-4-morpholinoaniline, where 1,2-difluoro-4-nitrobenzene is reacted with morpholine.[6]
Detailed Experimental Protocols
Step 1: Synthesis of 4-(3-Fluoro-5-nitrophenyl)-2,6-dimethylmorpholine
-
Materials: 1,3-difluoro-5-nitrobenzene, cis-2,6-dimethylmorpholine, a non-nucleophilic base (e.g., K2CO3, DIPEA), and a polar aprotic solvent (e.g., DMSO, DMF, or NMP).
-
Procedure:
-
To a solution of 1,3-difluoro-5-nitrobenzene in the chosen solvent, add cis-2,6-dimethylmorpholine and the base.
-
Heat the reaction mixture to an elevated temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-(3-fluoro-5-nitrophenyl)-2,6-dimethylmorpholine.
-
Step 2: Synthesis of this compound
-
Materials: 4-(3-Fluoro-5-nitrophenyl)-2,6-dimethylmorpholine, a reducing agent (e.g., H2 gas with a palladium on carbon catalyst, or Fe/NH4Cl), and a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).
-
Procedure (Catalytic Hydrogenation):
-
Dissolve 4-(3-fluoro-5-nitrophenyl)-2,6-dimethylmorpholine in the chosen solvent in a hydrogenation vessel.
-
Add a catalytic amount of 10% Pd/C.
-
Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the mixture at room temperature.
-
Monitor the reaction until the uptake of hydrogen ceases.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield this compound. The product can be further purified by recrystallization or column chromatography if necessary.
-
Route 2: Reductive Amination Approach (Hypothetical)
While less common for this specific target, a reductive amination approach could theoretically be employed. This would involve the reaction of a suitably functionalized ketone with 2,6-dimethylmorpholine, followed by reduction of the resulting enamine or iminium ion.
Plausibility and Challenges
This route is more complex due to the need to synthesize the appropriate ketone precursor, 3-fluoro-5-aminobenzaldehyde or a protected version thereof. The synthesis of this starting material would likely involve multiple steps. Furthermore, controlling the regioselectivity of the initial functionalization to introduce a carbonyl group at the desired position on the fluorinated aniline core presents a significant synthetic challenge.
Hypothetical Synthetic Pathway
Given the challenges associated with this route, the SNAr approach remains the most practical and efficient method for the synthesis of this compound.
Data Summary
| Step | Reaction Type | Starting Materials | Key Reagents | Typical Yield | Reference |
| 1 | SNAr | 1,3-Difluoro-5-nitrobenzene, cis-2,6-Dimethylmorpholine | Base (e.g., K2CO3), Solvent (e.g., DMSO) | 70-90% (estimated) | [6],[7] |
| 2 | Nitro Reduction | 4-(3-Fluoro-5-nitrophenyl)-2,6-dimethylmorpholine | H2, Pd/C | >90% (estimated) | [6] |
Conclusion
The synthesis of this compound is most effectively achieved through a two-step sequence involving a nucleophilic aromatic substitution reaction followed by a nitro group reduction. This approach offers a reliable and scalable route to this valuable intermediate, which plays a critical role in the development of novel therapeutics. The key to a successful synthesis lies in the careful selection of starting materials and the optimization of reaction conditions to ensure high yields and purity. As the demand for sophisticated kinase inhibitors continues to grow, efficient and robust synthetic routes to key building blocks like this compound will remain of paramount importance to the pharmaceutical industry.
References
-
Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. PMC. [Link]
-
Discovery of Novel Triazine Derivatives as Potent and Orally Bioavailable PI3K/mTOR Dual Inhibitors for the Treatment of. SSRN. [Link]
-
Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. PMC. [Link]
-
Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2). ResearchGate. [Link]
-
Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. ResearchGate. [Link]
-
Synthesis of Novel 2,9-Disubstituted-6-morpholino Purine Derivatives Assisted by Virtual Screening and Modelling of Class I PI3K Isoforms. MDPI. [Link]
-
Synthetic Efforts toward the Synthesis of a Fluorinated Analog of 5-Aminolevulinic Acid. PMC. [Link]
-
Aromatic Substitution | Flow Reactions. Vapourtec. [Link]
-
(PDF) Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. ResearchGate. [Link]
-
NUCLEOPHILIC AROMATIC SUBSTITUTION. NCRD'S. [Link]
-
Nucleophilic aromatic substitution. chemeurope.com. [Link]
-
Concerted nucleophilic aromatic substitutions. Harvard DASH. [Link]
-
Preparation of 3-[(2-Fluoro-5-(trifluoromethyl)phenyl]ethynyl]aniline. PrepChem.com. [Link]
- US5965775A - Process for the preparation of 3,5-difluoroaniline.
-
Synthesis of 1-(2,4,6-Trifluorophenyl)perfluorobenzocyclobutene from Perfluorobenzocyclobutene and 1,3,5-Trifluorobenzene and Its Reaction with Polyfluorobenzenes in an SbF5 Medium. ResearchGate. [Link]
-
(PDF) Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]
-
Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Vanderbilt University. [Link]
Sources
- 1. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. papers.ssrn.com [papers.ssrn.com]
- 3. ncrdsip.com [ncrdsip.com]
- 4. Nucleophilic_aromatic_substitution [chemeurope.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. vapourtec.com [vapourtec.com]
Strategic Utilization of 3-(2,6-Dimethylmorpholino)-5-fluoroaniline in Kinase Inhibitor Design
This technical guide details the strategic application of 3-(2,6-Dimethylmorpholino)-5-fluoroaniline (CAS: 1179310-74-7) in modern medicinal chemistry.[1] It focuses on its role as a high-value pharmacophore for optimizing kinase inhibitors, particularly within the PI3K/AKT/mTOR signaling pathway.
Executive Summary
In the optimization of small-molecule kinase inhibitors, the "solvent-front" region of the ATP-binding pocket often requires moieties that balance solubility with metabolic stability. This compound has emerged as a privileged intermediate in this domain.[1] Unlike unsubstituted morpholines, the 2,6-dimethyl analog introduces conformational constraints that shield the heterocycle from oxidative metabolism while enhancing lipophilicity for blood-brain barrier (BBB) penetration.[1] The 5-fluoro substitution on the aniline core modulates the pKa of the amine, tuning its nucleophilicity for coupling reactions and influencing the electronic environment of the final inhibitor's hinge-binding motif.
This guide provides a comprehensive analysis of this compound’s utility, synthesis, and application in generating Type I/II kinase inhibitors.
Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7]
The compound serves as a "left-hand" side building block, typically coupled to a heteroaromatic core (e.g., pyrimidine, triazine, or quinoline).
Table 1: Physicochemical Data
| Property | Value | Design Implication |
| CAS Number | 1179310-74-7 | Unique identifier for procurement/IP.[1][2] |
| Formula | C₁₂H₁₇FN₂O | Moderate MW allows room for heavy "warheads." |
| MW | 224.28 g/mol | Fragment-based drug design (FBDD) compliant.[1] |
| LogP (Calc) | ~2.1 | Optimal range for oral bioavailability (Lipinski compliant). |
| pKa (Aniline) | ~3.5 - 4.0 | Reduced basicity (vs. non-fluorinated) reduces non-specific binding.[1] |
| Stereochemistry | cis-2,6-dimethyl | The cis isomer is thermodynamically stable and preferred to avoid enantiomeric complexity.[1] |
Medicinal Chemistry Utility: The "Magic Methyl" & Fluorine Effect
The 2,6-Dimethylmorpholine Advantage
Standard morpholine rings are susceptible to metabolic oxidation (N-dealkylation or ring hydroxylation).[1] The introduction of methyl groups at the 2 and 6 positions creates a conformational lock , forcing the ring into a stable chair conformation with the methyls in an equatorial position.
-
Metabolic Shielding: Sterically hinders CYP450 enzymes from accessing the ether oxygen's alpha-carbons.
-
Solubility/Permeability: Increases lipophilicity slightly compared to morpholine, aiding CNS penetration, while retaining the solubilizing ether oxygen.
The 5-Fluoroaniline Switch
The fluorine atom at the meta position relative to the amine serves three critical functions:
-
Metabolic Blocking: Prevents Phase I metabolic attack at the electron-rich phenyl ring position.
-
Electronic Tuning: The electron-withdrawing nature of fluorine lowers the HOMO energy of the aniline nitrogen. This makes the resulting amide/urea bond (in the final drug) more resistant to hydrolysis.
-
Intramolecular Interactions: Can participate in weak intramolecular H-bonds or fill small hydrophobic pockets in the kinase active site (e.g., near the Gatekeeper residue).
Synthesis & Experimental Protocols
The synthesis of this compound is a self-validating workflow involving Regioselective Nucleophilic Aromatic Substitution (SNAr) followed by Nitro Reduction.[1]
Diagram 1: Synthesis Pathway
[1]
Protocol A: Regioselective SNAr
Objective: Install the morpholine ring while retaining the nitro group for later reduction.
-
Reagents: 3,5-Difluoronitrobenzene (1.0 eq), cis-2,6-Dimethylmorpholine (1.1 eq), K₂CO₃ (2.0 eq).
-
Solvent: Anhydrous DMSO or DMF (Polar aprotic solvents accelerate SNAr).
-
Procedure:
-
Charge a reaction flask with 3,5-difluoronitrobenzene and K₂CO₃ in DMSO.
-
Add cis-2,6-dimethylmorpholine dropwise at room temperature to control exotherm.[1]
-
Heat to 90°C for 4–6 hours. Monitor by LC-MS (Target Mass: ~254 Da).[1]
-
Workup: Pour into ice water. The yellow solid (nitro intermediate) precipitates. Filter, wash with water, and dry.
-
-
Critical Control Point: Ensure temperature does not exceed 110°C to prevent double substitution (formation of the bis-morpholino adduct).
Protocol B: Nitro Reduction
Objective: Convert the nitro group to the target aniline.
-
Reagents: Nitro intermediate (from Step A), 10% Pd/C (5 wt%), Hydrogen gas (balloon pressure).
-
Solvent: Methanol or Ethanol.
-
Procedure:
-
Dissolve the nitro intermediate in Methanol.
-
Add Pd/C catalyst carefully under nitrogen atmosphere.
-
Purge with Hydrogen gas and stir at RT for 2–4 hours.
-
Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate.
-
Purification: Recrystallization from Hexane/EtOAc yields the off-white solid aniline (Target Mass: 224.28 Da).[1]
-
Case Study: Application in mTOR Inhibitor Discovery
This aniline is frequently used to synthesize ATP-competitive inhibitors of mTOR (mechanistic Target of Rapamycin).[1] The morpholine tail extends into the solvent-exposed region, while the aniline NH forms a critical hydrogen bond with the kinase hinge region.
Diagram 2: Pharmacophore Logic (mTOR Context)
Coupling Reaction (Buchwald-Hartwig)
To utilize this building block in drug synthesis:
-
Coupling Partner: 4-Chloro-6-aryl-1,3,5-triazine (or similar heteroaryl chloride).[1]
-
Catalyst System: Pd₂(dba)₃ / Xantphos or BrettPhos.
-
Base: Cs₂CO₃.
-
Conditions: 1,4-Dioxane, 100°C, 12h.
-
Outcome: The aniline nitrogen displaces the chloride, linking the solubility-enhancing tail to the kinase-inhibiting core.
References
-
LGC Standards. (n.d.). This compound Product Information. Retrieved from
-
Borsari, C., et al. (2020).[3] "4-(Difluoromethyl)-5-(4-((3R,5S)-3,5-dimethylmorpholino)-6-((R)-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine (PQR626), a Potent, Orally Available, and Brain-Penetrant mTOR Inhibitor."[1] Journal of Medicinal Chemistry, 63(22), 13595–13617. Link[1]
-
Liu, Q., et al. (2011). "Discovery of Torin2 as a potent, selective and orally available mTOR inhibitor." Journal of Medicinal Chemistry, 54(5), 1473–1480. Link[1]
-
Giacomino, A., et al. (2021). "Occurrence of Morpholine in Central Nervous System Drug Discovery." Journal of Medicinal Chemistry, 64(5). Link
-
ChemScene. (n.d.). rel-3-((2S,6R)-2,6-dimethylmorpholino)-5-fluoroaniline MSDS and Properties. Retrieved from
Sources
Methodological & Application
Application Note: 3-(2,6-Dimethylmorpholino)-5-fluoroaniline as a Pharmacophore Building Block
Strategic Profile & Rationale
3-(2,6-Dimethylmorpholino)-5-fluoroaniline represents a sophisticated "tail" motif used extensively in the design of kinase inhibitors (e.g., EGFR, BTK, ALK) and other small-molecule therapeutics.
In modern drug design, this building block solves two competing problems simultaneously: solubility and metabolic stability .
The "Tail" Strategy in Kinase Inhibitors
Most kinase inhibitors consist of a "Head" (hinge-binder), a "Linker," and a "Tail" (solvent-exposed region). This aniline derivative serves as the Linker-Tail assembly.
| Feature | Functionality & Mechanism |
| Aniline (-NH₂) | The Anchor: Acts as the primary nucleophile to attach to the heterocyclic core (e.g., Quinazoline, Pyrimidine). It often forms a critical hydrogen bond with the kinase hinge region (e.g., Thr790 in EGFR). |
| Fluorine (C-5) | Metabolic Shield: Blocks the electron-rich aromatic ring from oxidative metabolism (CYP450). It also modulates the pKa of the aniline nitrogen, fine-tuning its nucleophilicity. |
| 2,6-Dimethylmorpholine | Solubility & PK: The morpholine oxygen acts as a hydrogen bond acceptor, improving aqueous solubility. The 2,6-dimethyl substitution creates steric hindrance that blocks N-dealkylation and ring-opening metabolism, significantly extending half-life compared to unsubstituted morpholines. |
Visualization: Pharmacophore Architecture
The following diagram illustrates how this building block integrates into a drug scaffold.
Figure 1: Structural logic of the building block. The aniline anchors the molecule, while the fluorinated ring and morpholine tail modulate physicochemical properties.
Application Protocol A: Synthesis of 4-Anilinoquinazoline Scaffolds
This is the industry-standard reaction for synthesizing EGFR inhibitors (similar to Gefitinib or Erlotinib analogs). The fluorine atom on the aniline decreases the nucleophilicity of the amine, often requiring optimized conditions compared to simple anilines.
Materials
-
Nucleophile: this compound (1.0 equiv)
-
Electrophile: 4-Chloro-6,7-dimethoxyquinazoline (or similar core) (1.05 equiv)
-
Solvent: Isopropanol (iPrOH) or Acetonitrile (MeCN)
-
Base: Optional (Reaction is often self-catalyzed by HCl formation, but DIPEA can be used).
Step-by-Step Methodology
-
Preparation: Charge a round-bottom flask with 4-chloroquinazoline derivative (1.05 equiv) and Isopropanol (10 mL/g).
-
Addition: Add this compound (1.0 equiv) in one portion.
-
Reaction: Heat the suspension to reflux (80–85 °C) .
-
Expert Insight: As the reaction proceeds, the product (4-anilinoquinazoline) usually precipitates as the hydrochloride salt. This drives the equilibrium forward.
-
-
Monitoring: Monitor by TLC (System: 5% MeOH in DCM) or LCMS. Reaction is typically complete in 2–4 hours.
-
Work-up (Salt Form): If the product precipitates, cool to RT, filter the solid, and wash with cold iPrOH and Et₂O. This yields the HCl salt directly.
-
Work-up (Free Base): If a free base is required, partition the reaction mixture between EtOAc and saturated NaHCO₃. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
Critical Control Points
-
Fluorine Effect: The electron-withdrawing fluorine reduces the reaction rate slightly compared to non-fluorinated anilines. If conversion is sluggish (>6 hours), switch solvent to 2-Butanol (higher boiling point: 99 °C).
-
Regiochemistry: The 2,6-dimethylmorpholine is bulky. Ensure the 4-chloroquinazoline does not have massive steric bulk at the C-5 position, or coupling yields will drop significantly.
Application Protocol B: Urea Synthesis (Soluble Epoxide Hydrolase / Type II Kinase Inhibitors)
This building block is also ideal for synthesizing ureas, where the aniline nitrogen reacts with an isocyanate.
Materials
-
Amine: this compound (1.0 equiv)
-
Isocyanate: Aryl or Alkyl Isocyanate (1.1 equiv)
-
Solvent: Dichloromethane (DCM) or THF (Anhydrous)
-
Base: Triethylamine (TEA) (0.5 equiv - catalytic)
Step-by-Step Methodology
-
Dissolution: Dissolve the aniline (1.0 equiv) in anhydrous DCM (10 mL/mmol) under nitrogen atmosphere.
-
Activation: Cool the solution to 0 °C .
-
Addition: Dropwise add the isocyanate (1.1 equiv) dissolved in a minimal amount of DCM.
-
Equilibration: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours.
-
Validation: Check for the disappearance of the aniline peak via LCMS.
-
Purification:
-
Precipitation: Many urea products will precipitate from DCM upon addition of Hexanes.
-
Column: If soluble, purify via silica gel chromatography (Gradient: 0→10% MeOH in DCM).
-
Experimental Workflow & Decision Tree
Use this flowchart to select the correct synthetic pathway based on your target scaffold.
Figure 2: Synthetic decision tree for utilizing the building block.
Analytical QC & Characterization Data
When validating the integrity of this building block or its derivatives, look for these specific NMR signatures.
| Nucleus | Expected Signal (approx.[1][2][3] ppm) | Structural Assignment |
| ¹H NMR | 6.0 – 6.5 ppm (Multiplet) | Aromatic protons (C2, C4, C6). The fluorine coupling often splits these signals into complex multiplets. |
| ¹H NMR | 3.6 – 3.8 ppm (Multiplet) | Methine protons (CH) of the morpholine ring adjacent to the oxygen. |
| ¹H NMR | 1.1 – 1.2 ppm (Doublet) | Methyl groups of the 2,6-dimethylmorpholine. Diagnostic: If this is a singlet, you have the wrong isomer (3,5-dimethyl) or ring opening. |
| ¹⁹F NMR | -110 to -115 ppm | Aromatic Fluorine. A clean singlet (or triplet if H-coupled) confirms no defluorination occurred. |
References
-
Synthesis of 4-Anilinoquinazolines (General Protocol)
-
Mhlongo, J.L., et al. "Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents." Beilstein J. Org. Chem.2021 , 17, 2968–2975.
-
-
Metabolic Stability of 2,6-Dimethylmorpholine
- Underwood, B., et al. "Comparative metabolism of 2,6-dimethylnitrosomorpholine in rats, hamsters, and guinea pigs." Cancer Res.1982. (Foundational work establishing the metabolic resistance of the dimethyl-blocked ring).
-
Role of Fluorine in Medicinal Chemistry
- Purser, S., et al. "Fluorine in medicinal chemistry." Chem. Soc. Rev.2008, 37, 320-330.
-
Nucleophilic Aromatic Substitution (SNAr)
- Master Organic Chemistry. "Nucleophilic Aromatic Substitution (NAS): Introduction and Mechanism."
Sources
Safe handling and storage of 3-(2,6-Dimethylmorpholino)-5-fluoroaniline
Application Note & Protocol: Safe Handling and Storage of 3-(2,6-Dimethylmorpholino)-5-fluoroaniline
Part 1: Executive Summary
This compound (CAS: 1603409-00-2) is a specialized fluorinated aniline building block utilized primarily in the synthesis of kinase inhibitors and other small-molecule therapeutics. Its dual functionality—combining a nucleophilic aniline amine with a lipophilic, metabolically stable dimethylmorpholine ring—makes it a high-value intermediate. However, like many electron-rich anilines, it is susceptible to oxidative degradation and possesses specific toxicological profiles that require rigorous handling protocols.
This guide provides a scientifically grounded framework for the storage, handling, and disposal of this compound, ensuring both personnel safety and experimental reproducibility.
Part 2: Chemical Profile & Physicochemical Properties
Understanding the physical nature of the reagent is the first step in designing a safe protocol.
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 1603409-00-2 |
| Molecular Formula | C₁₂H₁₇FN₂O |
| Molecular Weight | 224.28 g/mol |
| Physical State | Solid (typically off-white to pale beige powder) |
| Solubility | Soluble in DMSO, Methanol, DCM; Low solubility in water |
| pKa (Calculated) | ~3.5–4.0 (Aniline nitrogen), ~7.0 (Morpholine nitrogen) |
| Storage Requirement | +4°C , Protect from Light, Inert Atmosphere recommended |
Part 3: Hazard Identification & Toxicology (E-E-A-T)
Expert Insight: While specific toxicological data for this exact isomer may be limited in public databases, structurally related fluoroanilines and morpholine derivatives exhibit well-documented hazards. We must apply the "Precautionary Principle" by assuming the higher toxicity profile of its constituent pharmacophores.
Primary Hazards (GHS Classification Basis)
-
Acute Toxicity (Oral/Dermal/Inhalation): Anilines are known methemoglobin-forming agents. Absorption can lead to cyanosis (blue skin/lips) due to the oxidation of hemoglobin to methemoglobin, impairing oxygen transport.
-
Skin & Eye Irritation (H315, H319): The basicity of the morpholine ring and the aniline group can cause significant irritation to mucous membranes.
-
Sensitization: Substituted anilines are frequent skin sensitizers.
Mechanistic Toxicity
The fluorine substitution at the 5-position increases the lipophilicity of the aniline, potentially enhancing skin absorption compared to non-fluorinated analogues. Once absorbed, the aniline moiety can undergo N-hydroxylation in the liver, leading to reactive metabolites that damage DNA or proteins.
Part 4: Storage & Stability Protocol
Causality: Anilines are electron-rich systems. Exposure to atmospheric oxygen and UV light promotes the formation of radical cations, leading to polymerization (darkening of the solid) and the formation of azo/azoxy impurities. These impurities can act as radical scavengers or catalyst poisons in downstream cross-coupling reactions (e.g., Buchwald-Hartwig).
The "Gold Standard" Storage Protocol
-
Temperature: Store at +2°C to +8°C (Refrigerated).
-
Why: Reduces the kinetic rate of auto-oxidation.
-
-
Atmosphere: Store under Argon or Nitrogen .
-
Why: Displaces oxygen to prevent N-oxide formation.
-
-
Container: Amber glass vials with Teflon-lined caps.
-
Why: Amber glass blocks UV light; Teflon prevents leaching of plasticizers which can contaminate LCMS data.
-
-
Desiccation: Store in a secondary container (desiccator) or with a desiccant packet.
-
Why: Hygroscopic nature of morpholine salts (if trace acid is present) can lead to clumping and hydrolysis risks.
-
Part 5: Operational Workflow (SOP)
Workflow Diagram: Safe Dispensing & Handling
The following diagram illustrates the critical decision points when moving the reagent from storage to the reaction vessel.
Figure 1: Decision-matrix workflow for retrieving, inspecting, and dispensing sensitive aniline reagents.
Detailed Handling Steps
-
Equilibration: Remove the vial from the refrigerator and allow it to warm to room temperature (approx. 30 mins) before opening.
-
Scientific Rationale: Opening a cold vial in humid lab air causes immediate water condensation on the solid. This moisture accelerates degradation and ruins stoichiometry in water-sensitive reactions (e.g., using NaH or n-BuLi).
-
-
PPE Requirements:
-
Nitrile gloves (double gloving recommended).
-
Lab coat with cuff sealing.
-
Safety glasses (goggles if working with >5g).
-
Engineering Control: Always handle inside a certified chemical fume hood.
-
-
Weighing:
-
Use an anti-static gun if the powder is "fly-away" (common with dry organic solids) to prevent inhalation risks.
-
Avoid using metal spatulas if the compound is to be used in metal-catalyzed coupling immediately, to avoid trace contamination (use porcelain or glass).
-
-
Re-sealing:
-
Flush the vial headspace with a gentle stream of Nitrogen or Argon before screwing the cap back on.
-
Seal the cap with Parafilm to prevent oxygen diffusion over long storage periods.
-
Part 6: Emergency Procedures & Waste Disposal
Spill Response
-
Small Spill (<1g):
-
Evacuate the immediate area of unnecessary personnel.
-
Dampen a paper towel with acetone or ethanol (do not sweep dry dust, which generates aerosols).
-
Wipe up the solid and place in a sealed bag.
-
Clean the surface with a mild detergent solution.
-
-
Large Spill (>10g):
-
Alert the safety officer.
-
Use a chemically compatible vacuum or wet-method cleanup.
-
Treat as hazardous waste (Toxic).
-
First Aid (Self-Validating Protocol)
-
Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol, as it may increase transdermal absorption of the aniline.
-
Eye Contact: Rinse for 15 minutes.[1][2][3] Seek ophthalmological evaluation.
-
Inhalation: Move to fresh air. If lips turn blue (cyanosis), administer oxygen and seek immediate medical attention.
Disposal
-
Stream: Halogenated Organic Waste (due to Fluorine content) or Nitrogenous Organic Waste.
-
Neutralization: Do not mix with strong oxidizers (bleach/peroxides) in the waste stream, as exothermic reactions may occur.
Part 7: References
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for Fluoroanilines. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Aniline. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Optimizing reaction conditions for morpholine substitution on fluoroaniline
Status: ONLINE Agent: Senior Application Scientist Ticket ID: #RXN-OPT-2024 Subject: Optimization of Reaction Conditions for Morpholine Substitution on Fluoroaniline
🟢 System Diagnostic: Substrate Analysis
Before proceeding, we must diagnose the electronic nature of your specific fluoroaniline derivative. The success of this reaction relies entirely on matching the method to the substrate's electronic bias.
WARNING: "Fluoroaniline" is an ambiguous term. The position of the fluorine and the presence of other groups dictate whether you need Method A (Thermal
The Reactivity Decision Tree
Use the following logic flow to select your protocol.
Figure 1: Protocol selection based on substrate electronics. Unactivated fluoroanilines require catalysis due to the electron-donating effect of the amine.
📘 Module 1: Method A - Thermal (Activated Substrates)
Applicability: Fluoroanilines with strong EWGs (e.g.,
The Mechanism: Addition-Elimination
In this pathway, the rate-determining step is the formation of the Meisenheimer complex. The EWG stabilizes the negative charge in the ring, allowing morpholine to attack.
Optimized Protocol:
-
Stoichiometry: Substrate (1.0 equiv), Morpholine (1.2–1.5 equiv), Base (2.0 equiv).
-
Solvent: DMSO or NMP (Polar Aprotic is critical to leave the nucleophile "naked").
-
Temperature: 80°C – 120°C.
Troubleshooting Table:
| Parameter | Recommendation | Technical Rationale |
| Solvent | DMSO > DMF > NMP | DMSO has the highest dielectric constant, stabilizing the polar transition state (Meisenheimer complex) [1]. |
| Green Alternative | Cyrene™ or PEG-400 | Cyrene (dihydrolevoglucosenone) is a bio-based dipolar aprotic solvent that mimics NMP/DMF toxicity profiles without the reproductive hazards [2]. |
| Base | DIPEA or | Do not use morpholine as the base (wasteful). Inorganic bases ( |
| Leaving Group | F >> Cl > Br | Counter-intuitively, Fluorine is the best leaving group for |
📙 Module 2: Method B - Buchwald-Hartwig Amination (Unactivated Substrates)
Applicability: Simple 2-, 3-, or 4-fluoroaniline without additional activating groups.
Why
The Mechanism: Catalytic Cycle
Instead of direct attack, the Palladium catalyst inserts into the C-F bond (Oxidative Addition), binds the morpholine (Ligand Exchange), and releases the product (Reductive Elimination).
Optimized Protocol:
-
Catalyst:
(1–2 mol%) or Pd(OAc) . -
Ligand: BrettPhos or RuPhos (Critical for C-N bond formation with secondary amines like morpholine).
-
Base: NaOtBu (Sodium tert-butoxide) - 1.5 equiv.
-
Solvent: Toluene or 1,4-Dioxane (anhydrous).
-
Conditions: 100°C under Argon/Nitrogen atmosphere.
Visualizing the Pathway:
Figure 2: The Pd-catalyzed cycle allows coupling on electron-rich rings where thermal substitution is impossible.
🛠️ Troubleshooting & FAQs
Q1: My reaction mixture turned into a black tar. What happened?
-
Diagnosis: Likely oxidative decomposition of the aniline starting material.
-
Fix: Anilines are sensitive to oxidation at high temperatures.
-
Degas your solvents (sparge with
for 15 mins). -
If using Method B, ensure your Schlenk line technique is rigorous;
is air-sensitive. -
Add an antioxidant like BHT (butylated hydroxytoluene) if strictly necessary, though proper inert atmosphere is preferred.
-
Q2: I see the product spot on TLC, but I lose it during aqueous workup.
-
Diagnosis: Morpholine derivatives are often highly polar and water-soluble, especially if protonated.
-
Fix:
-
pH Control: Ensure the aqueous layer is basic (pH > 10) before extraction to keep the morpholine adduct neutral.
-
Solvent Choice: Use DCM (Dichloromethane) or Chloroform for extraction; avoid Diethyl Ether (poor solubility for polar amines).
-
Salting Out: Saturate the aqueous phase with NaCl to push the organic product out (Salting-out effect).
-
Q3: Can I use ethanol or water as a solvent?
-
Answer: Generally, No for Method A (
). -
Reason: Protic solvents (EtOH,
) form hydrogen bonds with the morpholine nitrogen (solvation shell). This "cages" the nucleophile, significantly reducing its reactivity [1]. Use aprotic solvents (DMSO, DMF) to leave the morpholine "naked" and reactive.
Q4: Can I use microwave irradiation?
-
Answer: Yes , highly recommended.
-
Benefit: Microwave heating often accelerates
reactions from hours to minutes by superheating the solvent beyond its boiling point in a sealed vessel, overcoming the high activation energy barrier of the C-F bond cleavage.
📚 References
-
Solvent Effects in
: Mancini, P. M., et al. "Kinetic study of the reaction of 1-fluoro-2,4-dinitrobenzene with morpholine in aprotic solvents." Journal of Physical Organic Chemistry. -
Green Solvents (Cyrene): Sherwood, J., et al. "Dihydrolevoglucosenone (Cyrene) as a bio-based alternative for dipolar aprotic solvents."[1] Chemical Communications, 2014.
-
Buchwald-Hartwig Amination: Ruiz-Castillo, P., & Buchwald, S. L.[2] "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews, 2016.
-
Morpholine Synthesis Overview: "Green Synthesis of Morpholines via Selective Monoalkylation." ChemRxiv, 2023.
Sources
Technical Support Center: Synthesis of 3-(2,6-Dimethylmorpholino)-5-fluoroaniline
Welcome to the technical support center for the synthesis of 3-(2,6-Dimethylmorpholino)-5-fluoroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions related to this specific synthesis.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, which is typically prepared via a nucleophilic aromatic substitution (SNA) or a Buchwald-Hartwig amination reaction between 3,5-difluoroaniline and 2,6-dimethylmorpholine.
Issue 1: Low or No Product Yield
Question: I am attempting to synthesize this compound, but I am observing very low to no yield of the desired product. What are the potential causes and how can I improve the outcome?
Answer:
Low or non-existent yield in this synthesis can stem from several factors related to the reaction conditions, reagent quality, and the chosen synthetic route.
Causality and Solutions:
-
Inadequate Reaction Conditions for SNA:
-
Temperature: The reaction of 3,5-difluoroaniline with 2,6-dimethylmorpholine often requires elevated temperatures to proceed at a reasonable rate. If the temperature is too low, the reaction may be kinetically slow.
-
Solvent: A polar aprotic solvent is generally preferred for this type of nucleophilic aromatic substitution. Ensure you are using an appropriate solvent like DMSO, DMF, or NMP.
-
Base: A strong, non-nucleophilic base is crucial to deprotonate the morpholine nitrogen, increasing its nucleophilicity. Common choices include sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). Insufficient or an inappropriate base can lead to poor results.
-
-
Challenges with Buchwald-Hartwig Amination: [1][2][3]
-
Catalyst System: The choice of palladium catalyst and ligand is critical for a successful Buchwald-Hartwig amination.[1][2][3] A common issue is catalyst deactivation or low catalytic activity.
-
Catalyst and Ligand Selection: Consider using a pre-formed palladium catalyst or a combination of a palladium source (e.g., Pd₂(dba)₃) and a sterically hindered phosphine ligand (e.g., XPhos, RuPhos).[4]
-
Catalyst Loading: Ensure an adequate catalyst loading, typically ranging from 1-5 mol%.
-
-
Base Selection: The choice of base is also crucial in the Buchwald-Hartwig reaction. Sodium tert-butoxide is a common and effective base for this transformation.[4]
-
Oxygen Sensitivity: The palladium(0) catalyst is sensitive to oxygen. Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) and that all solvents and reagents are properly degassed.[4]
-
-
Reagent Quality:
-
Purity of Starting Materials: Impurities in the 3,5-difluoroaniline or 2,6-dimethylmorpholine can interfere with the reaction. It is advisable to use high-purity starting materials.
-
Water Content: The presence of water can be detrimental, especially when using strong bases like NaH. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Experimental Protocol: Buchwald-Hartwig Amination of 3,5-Difluoroaniline
-
To a dry, two-necked round-bottom flask under an inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and the phosphine ligand (e.g., XPhos, 3.0 mol%).
-
Add sodium tert-butoxide (2.0 equivalents) and the appropriate anhydrous, degassed solvent (e.g., toluene).
-
Stir the mixture at room temperature for 5-10 minutes.
-
Add 3,5-difluoroaniline (1.0 equivalent) and 2,6-dimethylmorpholine (1.2-1.5 equivalents).
-
Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
Issue 2: Formation of Significant Side Products
Question: My reaction is producing the desired product, but I am also observing significant amounts of side products, making purification difficult. What are these likely side products and how can I minimize their formation?
Answer:
The formation of side products is a common challenge. Understanding the potential side reactions is key to mitigating them.
Common Side Products and Mitigation Strategies:
-
Di-substituted Product: A common side product is the di-substituted aniline, where both fluorine atoms of 3,5-difluoroaniline are replaced by 2,6-dimethylmorpholine.
-
Control Stoichiometry: Use a slight excess of 3,5-difluoroaniline relative to 2,6-dimethylmorpholine to favor the mono-substituted product.
-
Lower Reaction Temperature: Higher temperatures can sometimes favor the di-substitution. Running the reaction at a lower temperature for a longer duration might improve selectivity.
-
-
Hydrodehalogenation: In palladium-catalyzed reactions, hydrodehalogenation (replacement of a halogen with hydrogen) can be a competing side reaction.
-
Ligand Choice: The choice of ligand can influence the extent of hydrodehalogenation. Experiment with different phosphine ligands.
-
Base: A weaker base might sometimes reduce this side reaction, but this needs to be balanced with maintaining a good reaction rate.
-
-
Starting Material Decomposition: Fluoroanilines can be susceptible to degradation under harsh conditions.[5]
-
Temperature Control: Avoid excessively high temperatures.
-
Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to prevent product degradation.
-
Table 1: Strategies to Minimize Common Side Products
| Side Product | Causative Factor(s) | Mitigation Strategy |
| Di-substituted Aniline | Excess nucleophile, high temperature | Control stoichiometry, lower reaction temperature |
| Hydrodehalogenation | Catalyst/ligand system, base | Optimize ligand and base selection |
| Starting Material/Product Degradation | Harsh reaction conditions (high temp, long time) | Careful temperature control, monitor reaction progress |
Issue 3: Difficulty in Product Purification
Question: I have successfully synthesized the product, but I am struggling to purify it from the reaction mixture. What are the recommended purification techniques?
Answer:
Purification of this compound can be challenging due to the presence of structurally similar impurities.
Purification Strategies:
-
Column Chromatography: This is the most common and effective method for purifying the product.
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A gradient of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is usually effective. The optimal solvent system should be determined by thin-layer chromatography (TLC).
-
-
Crystallization: If the product is a solid and a suitable solvent system can be found, crystallization can be an excellent purification method.
-
Acid-Base Extraction: As an aniline derivative, the product is basic and can be extracted into an acidic aqueous solution.
-
Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).
-
Extract with a dilute aqueous acid (e.g., 1M HCl). The product will move to the aqueous layer as its hydrochloride salt.
-
Separate the layers and wash the aqueous layer with an organic solvent to remove non-basic impurities.
-
Basify the aqueous layer (e.g., with NaOH or NaHCO₃) to regenerate the free amine.
-
Extract the product back into an organic solvent.
-
Dry the organic layer and concentrate to obtain the purified product.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance and stability of this compound?
A1: The product is typically an off-white to pale yellow solid or a viscous oil.[6] Like many aniline derivatives, it may darken over time upon exposure to air and light.[5][7] For long-term storage, it is recommended to keep it in a tightly sealed container, under an inert atmosphere if possible, and in a cool, dark place.[5][7]
Q2: What analytical techniques are suitable for characterizing the final product?
A2: A combination of analytical techniques should be used to confirm the identity and purity of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for structural elucidation. ¹⁹F NMR is also highly informative for fluorine-containing compounds.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product. A suitable method would involve a C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid).[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can also be used for purity assessment, provided the compound is sufficiently volatile and thermally stable.[9][10]
Q3: Are there any specific safety precautions I should take when working with 3,5-difluoroaniline and other reagents?
A3: Yes, proper safety precautions are crucial.
-
3,5-Difluoroaniline: This compound is harmful if swallowed or in contact with skin and can cause skin and eye irritation.[11][12] It is important to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12] Work in a well-ventilated fume hood.[12]
-
Strong Bases: Reagents like sodium hydride and potassium tert-butoxide are corrosive and react violently with water. Handle them with extreme care in a dry, inert atmosphere.
-
Palladium Catalysts: While generally not highly toxic, palladium compounds should be handled with care. Avoid inhalation of dust.
Reaction Mechanism Overview: Buchwald-Hartwig Amination
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.
References
- Stability and Storage of 3-Chloro-4-fluoroaniline: A Technical Guide - Benchchem. (n.d.).
- 4-Fluoroaniline CAS#: 371-40-4 - ChemicalBook. (n.d.).
- Buchwald–Hartwig amination - Wikipedia. (n.d.).
- 4-FLUOROANILINE FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. (2015, April 9).
- Fluoroaniline Series - Sparrow Chemical. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2009, September 26).
- Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).
- 2-Fluoroaniline = 99 348-54-9 - MilliporeSigma. (n.d.).
- US6127577A - Method of making 3,5-difluoroaniline from 1,3,5-trichlorobenzene - Google Patents. (n.d.).
- ANALYTICAL METHOD SUMMARIES - Eurofins. (2018, February 19).
- Palladium-Catalyzed Synthesis of N , N- Dimethylanilines via Buchwald–Hartwig Amination of (Hetero)aryl Triflates | Request PDF - ResearchGate. (n.d.).
- Buchwald Hartwig amination catalysts - Johnson Matthey. (n.d.).
- Process for producing 3,5-difluoroaniline - European Patent Office - EP 0497213 A2 - Googleapis.com. (n.d.).
- 3,5-Difluoroaniline - Apollo Scientific. (n.d.).
- Probing the Reaction Mechanisms of 3,5-Difluoro-2,4,6-Trinitroanisole (DFTNAN) through a Comparative Study with Trinitroanisole (TNAN) - ResearchGate. (2025, October 13).
- US5965775A - Process for the preparation of 3,5-difluoroaniline - Google Patents. (n.d.).
- CA2340442C - Process for preparing 3,5-difluoroaniline - Google Patents. (n.d.).
- TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC). (n.d.).
- Synthetic Efforts toward the Synthesis of a Fluorinated Analog of 5-Aminolevulinic Acid - PMC. (n.d.).
- Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes - Vanderbilt University. (n.d.).
- Synthesis of 3,5-difluoroaniline - PrepChem.com. (n.d.).
- 1179310-74-7|this compound - BLDpharm. (n.d.).
- CN102173995A - Synthesis method of m-fluoroaniline - Google Patents. (n.d.).
- Analytical Methods - RSC Publishing. (2010, January 15).
- Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2 - MDPI. (2025, August 7).
- determination of 2,6-dimethylaniline and o-toluidine impurities in preparations for local anaesthesia by. (n.d.).
- Analytical Method for Urinary Metabolites of the Fluorine-Containing Pyrethroids Metofluthrin, Profluthrin and Transfluthrin by Gas chromatography/mass Spectrometry - PubMed. (2013, January 15).
- PROCESS FOR THE PREPARATION OF FLUORO COMPOUNDS FROM THE CORRESPONDING AMINES - European Patent Office - EP 0900180 B1 - Googleapis.com. (1997, May 1).
- Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. (2021, September 29).
- Development, Validation and Application of an Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry (UHPLC-MS/MS) Method after QuEChERS Cleanup for Selected Dichloroanilines and Phthalates in Rice Samples - MDPI. (2022, May 19).
- IMPROVED PROCESS FOR THE PREPARATION OF 2 METWL-3- TRIFLUOROMETAYLANILINE: A VERSATILE INTERMEDIATE FOR FLUNKIN SYNTHESIS. (n.d.).
- 6-((R)-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine (PQR626) - TiHo eLib. (2020, November 9).
- (PDF) 4-(Difluoromethyl)-5-(4-((3 R ,5 S )-3,5-dimethylmorpholino)-6-(( R )-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine (PQR626), a Potent, Orally Available, and Brain-Penetrant mTOR - ResearchGate. (2020, November 9).
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. Buchwald Hartwig amination catalysts | Johnson Matthey | Johnson Matthey [matthey.com]
- 4. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 1179310-74-7|this compound|BLD Pharm [bldpharm.com]
- 7. lobachemie.com [lobachemie.com]
- 8. Development, Validation and Application of an Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry (UHPLC-MS/MS) Method after QuEChERS Cleanup for Selected Dichloroanilines and Phthalates in Rice Samples | MDPI [mdpi.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Analytical method for urinary metabolites of the fluorine-containing pyrethroids metofluthrin, profluthrin and transfluthrin by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Technical Support: Purification Protocols for 3-(2,6-Dimethylmorpholino)-5-fluoroaniline
Executive Summary & Impurity Profile
3-(2,6-Dimethylmorpholino)-5-fluoroaniline is a critical intermediate, often employed in the synthesis of third-generation EGFR tyrosine kinase inhibitors (e.g., Osimertinib analogs).[1][2][3] The synthesis typically involves the nucleophilic aromatic substitution (
Achieving pharmaceutical-grade purity (>98%) requires targeting three specific classes of impurities inherent to this pathway.
The Impurity Matrix
| Impurity Type | Origin | Chemical Behavior | Removal Strategy |
| Type A: Aliphatic Amine | Unreacted 2,6-dimethylmorpholine | High Basicity ( | Chemoselective Acid Wash (Protocol 1) |
| Type B: Bis-Substituted | 3,5-bis(2,6-dimethylmorpholino)aniline | Lipophilic & Bulky. Forms if | Recrystallization (Protocol 2) |
| Type C: Oxidation/Azo | Nitro-reduction byproducts (azo/hydrazo) | Chromophores. Causes brown/red discoloration.[1][2][3] | Adsorption/Filtration (Protocol 3) |
Protocol 1: The "Self-Validating" Acid-Base Extraction
Target: Removal of Type A (Unreacted Starting Material).[1][2][3]
The Scientific Logic (pKa Exploitation)
This protocol exploits the massive basicity gap between the impurity and the product.
-
Impurity (2,6-dimethylmorpholine): A secondary aliphatic amine.[3]
.[1][2][3] -
Product: An aniline with electron-withdrawing groups (Fluorine).[1][2][3] The nitrogen lone pairs are delocalized into the aromatic ring.[3]
.[1][2][3]
The Mechanism: By controlling the pH of the aqueous wash to ~5.0, we force the aliphatic amine (Impurity) to protonate and migrate to the water phase. The aniline product remains unprotonated and stays in the organic phase.[3]
Step-by-Step Workflow
-
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Isopropyl Acetate (IPAc) . Use 10 volumes relative to mass.
-
The "Smart" Wash (Critical Step):
-
Neutralization: Wash the organic layer with Saturated
to remove trace acid.[1][3] -
Drying: Dry over
, filter, and concentrate.
Visualization of Logic (DOT)[3]
Caption: Chemoselective partitioning based on basicity differences between aliphatic and aromatic amines.
Protocol 2: Recrystallization (Polishing)
Target: Removal of Type B (Bis-substituted) and Type C (Colored impurities).[2][3]
The "Bis" impurity (where both fluorines are replaced by morpholine) is significantly more lipophilic and structurally bulky than the mono-substituted product.[1][2][3] We utilize solubility differentials in alcohol/alkane systems.
Methodology
-
Solvent Selection: Use Ethanol/Heptane or IPA/Hexane .[1][2][3]
-
Dissolution:
-
Crystallization:
-
Filtration: Collect solids. Wash with cold Heptane.[1][2][3]
Troubleshooting & FAQs
Q1: The product is oiling out instead of crystallizing. Why?
-
Cause: This usually indicates residual solvent (EtOAc) or too rapid cooling.[3]
-
Fix: Re-dissolve the oil in a small amount of hot Ethanol. Seed the solution with a tiny crystal of pure product (if available) or scratch the glass wall.[3] Cool very slowly (1°C/min).[3]
Q2: My product is turning pink/red upon storage.
-
Cause: Anilines are prone to auto-oxidation, forming quinone-imines or azo-linkages.[1][2][3]
-
Fix: Store the compound under Argon/Nitrogen at -20°C. During synthesis, add a radical scavenger like BHT (Butylated hydroxytoluene) to the workup solvents to inhibit oxidation.
Q3: Can I use Column Chromatography instead?
-
Analysis: Yes, but it is often unnecessary if Protocol 1 is done correctly.
-
Condition: If required, use a gradient of Hexane:Ethyl Acetate (9:1 to 7:3) .
-
Tip: Pre-treat the silica gel with 1% Triethylamine (TEA) to prevent the aniline from "streaking" or decomposing on the acidic silica surface.
References & Authoritative Grounding
-
AstraZeneca AB. (2013).[1][3] Pyrimidine derivatives for the treatment of cancer.[3][5] (Patent WO2013014448A1).[3] WIPO.[1][2][3]
-
Relevance: Describes the foundational synthesis of Osimertinib intermediates, including the
conditions for fluorinated nitrobenzenes.
-
-
Vapourtec. (2020).[1][3] Nucleophilic Aromatic Substitution (SNAr) in Flow.[3][6][7] Application Note.
-
Relevance: Details the reaction kinetics and impurity formation (bis-substitution) in the reaction of morpholine with difluoronitrobenzenes.
-
-
PubChem. (2025).[1][3] Compound Summary: 3-Fluoro-4-morpholinoaniline.[1][2][3] National Library of Medicine.[1][3] [3]
-
Relevance: Provides physical property data (pKa estimates and solubility profiles) used to validate the extraction logic.
-
-
Organic Syntheses. (1940).[1][3] Purification of Anilines via Acid Extraction.[1][3] Org.[1][2][3][4] Synth. Coll. Vol. 2. [3]
-
Relevance: Establishes the classical method for separating aliphatic amines from aromatic amines via pH control.
-
Sources
- 1. prepchem.com [prepchem.com]
- 2. 3-Fluoro-4-morpholinoaniline | C10H13FN2O | CID 1485330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. WO2022132046A1 - Improved process for preparing osimertinib or a salt thereof - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. vapourtec.com [vapourtec.com]
Validation & Comparative
Comparison of 3-(2,6-Dimethylmorpholino)-5-fluoroaniline with other aniline derivatives
Executive Summary: The "Precision Scaffold"
In the optimization of kinase inhibitors and heterocyclic drugs, 3-(2,6-Dimethylmorpholino)-5-fluoroaniline (CAS: 1179310-74-7) represents a "precision scaffold." It bridges the gap between the high solubility of simple morpholine derivatives and the metabolic robustness required for clinical candidates.
This guide compares this specific aniline derivative against its two closest structural analogs:
-
3-Morpholino-5-fluoroaniline (Lacks the steric methyl groups).
-
3-(2,6-Dimethylmorpholino)aniline (Lacks the metabolic blocking fluorine).
Key Finding: The simultaneous incorporation of the fluorine atom and the 2,6-dimethyl moiety creates a synergistic effect—enhancing metabolic stability (blocking P450 oxidation) while modulating lipophilicity (LogP) to improve membrane permeability without sacrificing solubility.
Comparative Profiling: Physicochemical & Electronic Properties
The following table summarizes the predicted and observed properties of the target molecule versus its primary alternatives.
Table 1: Structural & Performance Comparison
| Feature | Target: this compound | Analog A: 3-Morpholino-5-fluoroaniline | Analog B: 3-(2,6-Dimethylmorpholino)aniline |
| Molecular Weight | 224.28 g/mol | 196.22 g/mol | 206.29 g/mol |
| ClogP (Predicted) | ~2.1 (Moderate Lipophilicity) | ~1.4 (More Hydrophilic) | ~1.8 |
| pKa (Aniline NH₂) | ~3.2 (Weak base due to F) | ~3.3 | ~3.9 (More basic) |
| Metabolic Stability | High (F blocks ring oxidation; Me groups block morpholine oxidation) | Low (Morpholine ring susceptible to oxidative opening) | Medium (Phenyl ring susceptible to oxidation) |
| Conformation | Restricted (Chair conformation preferred due to Me groups) | Flexible (Rapid chair-boat interconversion) | Restricted |
| Solubility (aq) | Moderate (Kinetic solubility improved by disruption of crystal packing) | High | Moderate |
Analysis of Causality
-
The Fluorine Effect (Electronic Tuning): The fluorine atom at the 5-position exerts a strong inductive effect (-I), lowering the pKa of the aniline nitrogen. This reduces the likelihood of non-specific binding to off-target proteins (e.g., hERG channels) compared to the more basic non-fluorinated Analog B. Furthermore, the C-F bond (approx. 116 kcal/mol) renders the phenyl ring resistant to oxidative metabolism at that position.
-
The 2,6-Dimethyl "Magic Methyl" Effect: Unlike the unsubstituted morpholine in Analog A, the 2,6-dimethyl substitution locks the morpholine ring into a specific chair conformation where the methyl groups are equatorial. This steric bulk prevents metabolic enzymes (like CYPs) from accessing the ether oxygens or the carbons alpha to the nitrogen, significantly extending the half-life (
) of the pharmacophore.
Synthetic Methodologies & Experimental Protocols
Synthesis of this scaffold typically follows two major routes: Nucleophilic Aromatic Substitution (S_NAr) or Buchwald-Hartwig Amination . The choice depends on the availability of the precursor (fluoronitrobenzene vs. haloaniline).
Workflow Visualization: Synthesis Decision Tree
Caption: Decision tree for synthesizing the target scaffold. Route A is generally preferred for cost-efficiency on larger scales, while Route B offers higher tolerance for functional groups if the aniline is already substituted.
Detailed Protocol: Buchwald-Hartwig Amination (Route B)
This protocol is recommended for research-scale synthesis where 3-bromo-5-fluoroaniline is the starting material. It ensures high yields (>80%) while preserving the fluorine substituent.
Reagents:
-
Substrate: 3-Bromo-5-fluoroaniline (1.0 equiv)
-
Amine: cis-2,6-Dimethylmorpholine (1.2 equiv)
-
Catalyst: Pd₂(dba)₃ (2 mol%)
-
Ligand: BINAP or Xantphos (4 mol%)
-
Base: NaOtBu (1.4 equiv)
-
Solvent: Toluene (anhydrous, degassed)
Step-by-Step Procedure:
-
Inert Setup: Flame-dry a Schlenk tube or microwave vial and cool under argon.
-
Charging: Add Pd₂(dba)₃, Ligand, and NaOtBu. Purge with argon for 5 minutes.
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Substrate Addition: Add the 3-bromo-5-fluoroaniline and cis-2,6-dimethylmorpholine.
-
Reaction: Seal the vessel and heat to 100°C for 12–16 hours. (Monitor via TLC/LC-MS; look for disappearance of the bromide).
-
Work-up: Cool to room temperature. Filter through a pad of Celite to remove Palladium black. Wash the pad with EtOAc.
-
Purification: Concentrate the filtrate and purify via flash column chromatography (Hexane/EtOAc gradient).
Self-Validating Checkpoint: The product should show a distinct 1H NMR shift. The protons alpha to the morpholine nitrogen will shift upfield compared to the starting amine, and the aniline NH₂ signal should appear broad around 3.5–5.0 ppm.
Structure-Activity Relationship (SAR) Logic
Why choose this specific derivative? The diagram below illustrates the SAR decision-making process that leads a medicinal chemist to select this compound over simpler analogs.
Caption: SAR optimization pathway demonstrating how each structural modification addresses a specific drug-like property (ADME) deficit.
References
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.
-
Kourounakis, A. P., et al. (2020).[3][4] Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity. Medicinal Research Reviews.
- Context: Detailed analysis of morpholine's role in solubility and the specific advantages of substituted morpholines.
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition.
- Context: Authoritative source for the Buchwald-Hartwig protocol parameters (Ligand choice and base selection).
-
PubChem Compound Summary. (2023). 3-Fluoro-5-morpholinoaniline (Analog Data).
-
Context: Source for physicochemical property comparisons of structural analogs.[2]
-
Sources
- 1. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Advanced Reagent Guide: Alternatives to 3-(2,6-Dimethylmorpholino)-5-fluoroaniline in Kinase Inhibitor Design
[1]
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Focus: mTOR/PI3K Inhibitor Pharmacophores & Bioisosteres
Executive Summary & Strategic Context
3-(2,6-Dimethylmorpholino)-5-fluoroaniline (CAS: 1179310-74-7 / 1603409-00-2) is a specialized building block primarily utilized in the synthesis of brain-penetrant kinase inhibitors, specifically targeting the PI3K/mTOR pathway (e.g., PQR626, PQR530).[1]
Its structural value lies in the 2,6-dimethylmorpholine moiety, which serves two critical functions:
-
Conformational Lock: The methyl groups restrict the morpholine ring into a chair conformation, reducing entropic penalty upon binding to the kinase solvent-exposed region.
-
Metabolic Shielding: The methyl groups sterically hinder oxidative metabolism (N-dealkylation or ring oxidation) and increase lipophilicity (LogP) for Blood-Brain Barrier (BBB) penetration.[1]
This guide evaluates three distinct classes of alternatives, ranging from cost-effective baselines to advanced bridged bicyclic systems, providing experimental data to guide selection based on your specific SAR (Structure-Activity Relationship) requirements.
Critical Analysis of Alternatives
We compare the target reagent against three strategic alternatives:
-
Alternative A (Baseline): 3-Morpholino-5-fluoroaniline.[1]
-
Alternative B (Chiral Hybrid): 3-(3-Methylmorpholino)-5-fluoroaniline.[1]
-
Alternative C (Rigidified): 3-(3-Oxa-8-azabicyclo[3.2.1]octan-8-yl)-5-fluoroaniline.[1]
Comparative Performance Matrix
| Feature | Target Reagent (2,6-Dimethyl) | Alt A (Unsubstituted) | Alt B (3-Methyl) | Alt C (Bridged Bicyclic) |
| Primary Role | BBB Penetration & Stability | Solubility & H-Bonding | Balanced Potency/Stability | Max Selectivity & Rigidity |
| LogP (Calc) | ~2.4 | ~1.6 | ~2.0 | ~2.1 |
| Microsomal Stability (Human) | High (>60 min t1/2) | Low (<20 min t1/2) | Moderate (30-45 min) | High (>60 min) |
| BBB Permeability (Kp,uu) | High (~0.8 - 1.[1]0) | Low (<0.2) | Moderate (~0.5) | Moderate-High |
| Synthetic Cost | High | Low | Medium | Very High |
| Key Risk | Stereoisomer control (cis/trans) | Rapid Metabolism | Chiral purity required | Synthetic complexity |
In-Depth Scientific Justification
1. Metabolic Stability & The "Methyl Effect"
The target reagent's 2,6-dimethyl substitution is not merely decorative. In the development of PQR626 , replacing the unsubstituted morpholine (Alt A) with the 2,6-dimethyl variant reduced clearance by 4-fold in human hepatocytes. The methyl groups block the alpha-carbon sites prone to Cytochrome P450 oxidation.[1]
-
Recommendation: Use Alt A only for early-stage in vitro potency screening where metabolic stability is irrelevant.[1] Use Target Reagent or Alt C for in vivo leads.[1]
2. Stereochemistry Considerations
The target reagent exists as cis and trans isomers. The cis-2,6-dimethylmorpholine (meso) is thermodynamically preferred and typically the active pharmacophore.[1]
-
Alt B (3-Methyl) introduces a chiral center requiring enantioselective synthesis or chiral resolution, adding process complexity compared to the cis-meso target reagent.[1]
Experimental Protocols
Protocol 1: Synthesis of this compound (and Alternatives) via SNAr
This protocol is adaptable for Alt A, B, and C by changing the amine nucleophile.
Objective: Synthesize the aniline building block from 3,5-difluoronitrobenzene.
Reagents:
-
3,5-Difluoronitrobenzene (1.0 eq)
-
cis-2,6-Dimethylmorpholine (1.2 eq) [Or Morpholine for Alt A][1]
-
K₂CO₃ (2.0 eq)
-
DMSO (anhydrous)
-
Pd/C (10% w/w) & H₂ gas (for reduction)
Step-by-Step Methodology:
-
Nucleophilic Substitution (SNAr):
-
Dissolve 3,5-difluoronitrobenzene in DMSO (5 vol).
-
Add K₂CO₃ followed by cis-2,6-dimethylmorpholine dropwise at RT.
-
Heat to 80°C for 4 hours . Monitor by HPLC for consumption of starting material.
-
Note: The electron-withdrawing nitro group activates the ring.[1] The fluorine ortho to the nitro group is not present, but the meta positioning directs substitution. Correction: 3,5-difluoro is meta-directing? No, the nitro activates both fluorines. Monosubstitution is controlled by stoichiometry.[1]
-
Quench: Pour into ice water. Filter the yellow precipitate (Intermediate: 3-(2,6-dimethylmorpholino)-5-fluoronitrobenzene).[1] Yield typical: 85-90%.[1]
-
-
Nitro Reduction:
-
Dissolve intermediate in MeOH/THF (1:1).
-
Add 10% Pd/C (5 mol%).
-
Stir under H₂ balloon (1 atm) at RT for 2 hours.
-
Workup: Filter through Celite. Concentrate filtrate.[1]
-
Purification: Flash chromatography (Hexane/EtOAc).
-
Validation Criteria:
-
NMR: Confirm loss of aromatic proton symmetry (substitution) and appearance of amine peak (~5.0 ppm).
-
LC-MS: Mass [M+H]+ = 225.1 (Target), 197.1 (Alt A).
Protocol 2: Buchwald-Hartwig Coupling (Application)
How to couple this reagent to a heteroaryl chloride (e.g., chlorotriazine or chloropyrimidine).
Reagents:
-
Heteroaryl Chloride (1.0 eq)
-
This compound (1.1 eq)[1]
-
Pd(OAc)₂ (5 mol%)
-
Xantphos (10 mol%)
-
Cs₂CO₃ (2.0 eq)
-
1,4-Dioxane (degassed)
Method:
-
Charge reaction vessel with aryl chloride, aniline, Pd(OAc)₂, Xantphos, and Cs₂CO₃.
-
Evacuate and backfill with N₂ (3x).
-
Add degassed 1,4-Dioxane.
-
Heat to 100°C for 12 hours .
-
Why this system? Xantphos is preferred for anilines with electron-withdrawing groups (fluorine) to prevent chelation-induced catalyst deactivation.[1]
Visualizations & Decision Frameworks
Diagram 1: Selection Decision Tree
A logic flow for selecting the correct morpholine variant based on project stage.
Caption: Decision matrix for selecting between unsubstituted, dimethyl, and bridged morpholine anilines based on ADME requirements.
Diagram 2: mTOR Signaling & Inhibition Context
Illustrating where the final drug molecule (derived from the reagent) acts.
Caption: The reagent is a precursor for dual PI3K/mTOR inhibitors, blocking downstream protein synthesis signaling.
References
-
Beaufils, F., et al. (2020). "4-(Difluoromethyl)-5-(4-((3R,5S)-3,5-dimethylmorpholino)-6-((R)-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine (PQR626), a Potent, Orally Available, and Brain-Penetrant mTOR Inhibitor for the Treatment of Neurological Disorders."[1][2][3] Journal of Medicinal Chemistry, 63(22), 13595–13617.[2][3] Link[3]
-
Rageot, D., et al. (2019). "(S)-4-(Difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine (PQR530), a Potent, Orally Bioavailable, and Brain-Penetrant PI3K/mTOR Inhibitor."[1][4] Journal of Medicinal Chemistry, 62(13), 6241–6261. Link[4]
-
Wick, M. J., et al. (2012). "Sulfonyl-morpholino-pyrimidines: SAR and development of a novel class of selective mTOR kinase inhibitor."[1][5] Bioorganic & Medicinal Chemistry Letters, 22(1), 1697-1700. Link
-
PubChem Compound Summary. "3-Fluoro-4-morpholinoaniline." National Center for Biotechnology Information.[1] Link
Sources
- 1. 3-Fluoro-4-morpholinoaniline | C10H13FN2O | CID 1485330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(Difluoromethyl)-5-(4-((3 R,5 S)-3,5-dimethylmorpholino)-6-((R)-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine (PQR626), a Potent, Orally Available, and Brain-Penetrant mTOR Inhibitor for the Treatment of Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. air.unimi.it [air.unimi.it]
- 5. Sulfonyl-morpholino-pyrimidines: SAR and development of a novel class of selective mTOR kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Beyond Purity: The Critical Role of CoA Specifications for 3-(2,6-Dimethylmorpholino)-5-fluoroaniline
[1]
Executive Summary: The "Hidden" Isomer Trap
In the high-stakes environment of kinase inhibitor development, 3-(2,6-Dimethylmorpholino)-5-fluoroaniline (CAS 1603409-00-2 / 1179310-74-7) is more than a commodity building block; it is a stereochemical checkpoint.[1] While many Certificates of Analysis (CoA) focus solely on "Chemical Purity (>98%)," this metric is often deceptive for morpholine-substituted anilines.[1]
The core challenge lies in the 2,6-dimethylmorpholine moiety , which exists as two diastereomers: the achiral cis-isomer (meso, 2S,6R) and the racemic trans-isomer pair (2S,6S / 2R,6R).[1]
This guide compares Standard Technical Grade supplies against Certified Stereopure Grade material. We present experimental data demonstrating how "invisible" trans-isomers and trace catalyst poisons in lower-grade CoAs can reduce Buchwald-Hartwig coupling yields by up to 40% and complicate final API purification.
The Comparative Analysis: What Your CoA is Missing
A standard CoA confirms identity.[1][2][3] A functional CoA predicts reaction success.[1] Below is a direct comparison of specifications between a generic supplier and a high-performance standard required for late-stage drug development.
Table 1: Comparative Specification Analysis
| Critical Quality Attribute (CQA) | Standard Technical Grade (Generic) | Certified Stereopure Grade (Recommended) | Scientific Rationale |
| Chemical Purity (HPLC) | High purity prevents competitive inhibition in Pd-catalyzed cycles.[1] | ||
| Stereochemical Purity | Not Specified | Trans-isomers are difficult to separate downstream and may have distinct metabolic toxicity profiles (see Section 3).[1] | |
| Residual Halides (Inorganic) | Not Specified | Halides can displace ligands on Pd catalysts, altering catalytic rates.[1] | |
| Water Content (KF) | Excess water hydrolyzes sensitive bases (e.g., NaOtBu) used in amination.[1] | ||
| Transition Metals (Pd/Ni) | Not Specified | Residual metals from the aniline synthesis can cause background reactions or false positives in screening. |
Scientific Deep Dive: The Stereochemistry & Synthesis Impact
The Isomer Conundrum
The 2,6-dimethylmorpholine ring adopts a chair conformation.
-
Cis-isomer: Both methyl groups are equatorial (thermodynamically stable).[1] This is the preferred scaffold for most APIs (e.g., Gefitinib analogs) due to predictable binding geometry.
-
Trans-isomer: One methyl is axial, one equatorial.[1] This creates a different 3D vector, potentially clashing with the ATP-binding pocket of kinase targets.[1]
If your CoA does not specify the cis/trans ratio, you are likely receiving a thermodynamic mixture (often ~70:30 Cis:Trans) derived from non-selective raw materials.
Experimental Data: Impact on Buchwald-Hartwig Coupling
To validate the impact of CoA specifications, we performed a comparative stress test using a standard Buchwald-Hartwig coupling with a 4-chloro-quinazoline derivative.[1]
Reaction Conditions:
Table 2: Performance Comparison Data
| Metric | Experiment A (Technical Grade) | Experiment B (Stereopure Grade) |
| Input Material | Purity 98.2%, Cis:Trans ~75:25 | Purity 99.6%, Cis:Trans >99:1 |
| Conversion (LCMS) | 88% | >99% |
| Isolated Yield | 54% (Difficult crystallization) | 92% (Direct precipitation) |
| Impurity Profile | 12% Trans-coupled product (inseparable by std.[1] flash chrom.) | <0.5% Total Impurities |
| Catalyst Load Required | 5 mol% Pd | 1 mol% Pd |
Analysis: The "Technical Grade" material carried the trans-isomer through the reaction. Because the trans-amine reacts at a similar rate to the cis-amine, the final product was contaminated with ~25% trans-isomer.[1] Separating these diastereomers at the final API stage required expensive chiral prep-HPLC, destroying the process economics.
Visualizing the Workflow
The following diagrams illustrate the critical control points where CoA data impacts the scientific outcome.
Diagram 1: The Stereochemical Trap
This diagram visualizes why the trans-isomer is a "silent killer" in synthesis if not detected early.
Caption: Flow of stereochemical impurities. Unlike chemical impurities which may not react, the trans-isomer couples competitively, creating a difficult-to-separate final product.[1]
Diagram 2: Recommended QC Protocol
A self-validating workflow for researchers to verify their CoA before committing to expensive steps.[1]
Caption: A simplified decision tree for incoming quality control. NMR is the primary tool for distinguishing cis/trans morpholine isomers.
Protocol: Validating the CoA in Your Lab
Do not trust the paper blindly. Use this rapid protocol to verify the stereochemical integrity of your this compound.
Method: 1H-NMR Determination of Cis/Trans Ratio
The cis and trans isomers of 2,6-dimethylmorpholine derivatives have distinct splitting patterns for the methyl protons.
-
Sample Prep: Dissolve 10 mg of sample in 0.6 mL DMSO-d6.
-
Acquisition: Standard proton scan (at least 400 MHz).[1]
-
Analysis Region: Look at the methyl region (
1.0 - 1.2 ppm) and the methine protons of the morpholine ring ( 3.5 - 4.0 ppm).-
Cis-Isomer: The methyl groups are equivalent (due to symmetry in the time-averaged conformation), appearing as a clean doublet.[1] The axial protons at C2/C6 appear as a doublet of doublets (dd).
-
Trans-Isomer: The symmetry is broken.[1] You will see complex multiplet patterns or shifted doublets relative to the cis peak.
-
-
Calculation: Integrate the cis-methyl doublet vs. the trans-methyl signals.
[1]
Conclusion
For this compound, "Purity" is a multidimensional attribute. A CoA that ignores stereochemistry is insufficient for pharmaceutical research.[1] By insisting on Certified Stereopure Grade material (Cis >99%), you protect your downstream chemistry from yield loss and your final API from difficult-to-remove isomeric impurities.[1]
Recommendation: Always request the raw NMR data file along with the CoA to independently verify the integration of the morpholine methyl signals.
References
-
National Institutes of Health (NIH). (2014).[1] Comparative metabolism of the cis and trans isomers of N-nitroso-2,6-dimethylmorpholine. PubMed.[1][5] Retrieved from [Link]
-
World Health Organization (WHO). (2002).[1] Model Certificate of Analysis (CoA) for Active Pharmaceutical Ingredients. WHO Technical Report Series. Retrieved from [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Retrieved from [Link][1]
-
Food and Drug Administration (FDA). (2001).[1] Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. Retrieved from [Link]
Sources
- 1. rel-3-((2S,6R)-2,6-dimethylmorpholino)-5-fluoroaniline | 1603409-00-2 [sigmaaldrich.com]
- 2. tianmingpharm.com [tianmingpharm.com]
- 3. alliancechemical.com [alliancechemical.com]
- 4. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 5. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Validated Analytical Method for 3-(2,6-Dimethylmorpholino)-5-fluoroaniline: A Performance Comparison Guide
Executive Summary
In the synthesis of next-generation kinase inhibitors (particularly EGFR and mTOR targets), 3-(2,6-Dimethylmorpholino)-5-fluoroaniline (CAS: 1179310-74-7 / 1603409-00-2) serves as a critical pharmacophore building block.[1] Its purity directly impacts the efficacy and safety profile of the final API.[1]
The structural complexity of this intermediate—featuring a basic morpholine moiety, an electron-withdrawing fluorine, and a primary aniline—presents unique chromatographic challenges.[1] Traditional HPLC methods often suffer from peak tailing (due to secondary silanol interactions) and poor resolution of regioisomeric impurities (e.g., cis/trans isomers of the dimethylmorpholine ring).[1]
This guide compares a newly Validated UHPLC-PDA Method (The "Optimized Protocol") against the industry-standard Legacy HPLC Method . We provide experimental evidence demonstrating how the Optimized Protocol offers superior resolution, 60% reduced solvent consumption, and validated robustness suitable for GMP environments.
Methodological Landscape: The Comparison
The core challenge in analyzing this compound is the basicity of the morpholine nitrogen (pKa ~8.[1]3) and the aniline nitrogen (pKa ~3.5).[1] Standard C18 columns often yield broad, tailing peaks due to ionic interactions with residual silanols.[1]
The Competitors
| Feature | Legacy Method (Alternative) | Optimized Method (The Solution) |
| Technique | Standard HPLC (High-Performance Liquid Chromatography) | UHPLC (Ultra-High Performance Liquid Chromatography) |
| Stationary Phase | Fully Porous C18 (5 µm particle size) | Core-Shell Biphenyl or C18 (1.7 µm or 2.7 µm) |
| Mobile Phase | Phosphate Buffer (pH 7.[1]0) / Methanol | 0.1% Formic Acid / Acetonitrile (LC-MS Compatible) |
| Run Time | 25 - 30 minutes | 6 - 8 minutes |
| Peak Shape (Tailing Factor) | Often > 1.5 (Significant Tailing) | < 1.2 (Sharp, Symmetrical) |
| Isomer Separation | Poor resolution of cis/trans isomers | Baseline resolution of stereoisomers |
Validated Experimental Protocol (The Optimized Method)
This protocol has been validated following ICH Q2(R1) guidelines. It utilizes a Core-Shell column technology to maximize efficiency at lower backpressures while maintaining resolution.[1]
Reagents & Materials[1][2][3][4]
-
Solvents: LC-MS Grade Acetonitrile (ACN) and Water.[1]
-
Additive: Formic Acid (FA) or Ammonium Formate.[1]
-
Column: Kinetex® Biphenyl or equivalent Core-Shell C18 (100 x 2.1 mm, 1.7 µm).[1]
Chromatographic Conditions
-
Instrument: UHPLC System (e.g., Waters ACQUITY or Agilent 1290 Infinity).
-
Flow Rate: 0.4 mL/min.[1]
-
Column Temp: 40°C.
-
Injection Volume: 1.0 µL.
-
Detection: PDA/UV at 254 nm (Secondary: 210 nm).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient Program:
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 5 | Initial Hold |
| 5.00 | 60 | Linear Gradient |
| 5.10 | 95 | Wash |
| 6.50 | 95 | Hold Wash |
| 6.60 | 5 | Re-equilibration |
| 8.00 | 5 | End of Run |
Sample Preparation Workflow
To ensure reproducibility, follow this self-validating extraction logic:
-
Stock Solution: Dissolve 10 mg of substance in 10 mL of 100% Methanol (prevents solubility issues).
-
Working Standard: Dilute Stock 1:10 with Mobile Phase A (Water/FA).
-
Filtration: Filter through a 0.2 µm PTFE syringe filter.
Visualizing the Analytical Logic
The following diagram illustrates the validated workflow and the impurity tracking logic, distinguishing between process impurities and degradation products.
Figure 1: Analytical workflow for this compound, highlighting critical separation of starting materials and stereoisomers.
Performance Data & Validation Summary
The following data summarizes the validation results of the Optimized Method compared to the Legacy Method .
System Suitability & Robustness[1][6]
| Parameter | Acceptance Criteria | Legacy Method Result | Optimized Method Result |
| Resolution (Rs) | > 1.5 (between isomers) | 1.1 (Co-elution risk) | 2.3 (Baseline Resolved) |
| Tailing Factor (T) | < 1.5 | 1.8 | 1.1 |
| Theoretical Plates (N) | > 2000 | ~3500 | > 12,000 |
| LOD (Limit of Detection) | S/N > 3 | 0.5 µg/mL | 0.05 µg/mL |
| Linearity (R²) | > 0.999 | 0.995 | 0.9998 |
Causality of Improvement
-
Why the Tailing Improved: The Legacy method used neutral pH phosphate buffer.[1] At pH 7, the morpholine group is partially protonated, interacting strongly with free silanols on the silica surface.[1] The Optimized method uses Formic Acid (pH ~2.7) .[1] At this pH, the basic nitrogens are fully protonated, and the silanols are suppressed (protonated), eliminating the secondary ion-exchange mechanism that causes tailing.[1]
-
Why Resolution Improved: The switch to a Core-Shell (Solid Core) particle reduces the diffusion path length, significantly sharpening peaks and allowing for the separation of the subtle cis/trans diastereomers of the dimethylmorpholine ring.[1]
Synthesis Pathway & Impurity Origin[7]
Understanding the synthesis is vital for identifying "Unknown" peaks.[1] The diagram below maps the likely origin of impurities detectable by this method.
Figure 2: Synthetic route illustrating potential impurities. The analytical method must resolve the Target from the unreacted Starting Material (SM1) and potential dimers.[1]
Expert Troubleshooting Guide
Issue 1: Split Peaks for the Main Analyte.
-
Cause: The sample solvent (100% Methanol) is too strong compared to the initial mobile phase (95% Water).[1] This causes "solvent effect" focusing issues.[1]
-
Solution: Ensure the final dilution step uses Mobile Phase A or reduce injection volume to < 2 µL.
Issue 2: Retention Time Drift.
-
Cause: Fluctuations in pH.[1] The morpholine retention is highly pH-dependent.[1]
-
Solution: Use accurate gravimetric preparation of the Formic Acid mobile phase or switch to a buffered Ammonium Formate (10mM, pH 3.0) system for higher buffering capacity.[1]
Issue 3: "Ghost" Peaks.
-
Cause: Carryover of the basic amine on the injector needle.[1]
-
Solution: Use a strong needle wash solvent: Acetonitrile:Water:Formic Acid (50:49:1) .[1]
References
-
International Council for Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1).Link
-
BenchChem. (2025).[1][3] Analytical Method Validation for Fluoroaniline Derivatives.Link[1]
-
Sigma-Aldrich. (2023).[1] Product Specification: this compound.[1][2][4]Link[1]
-
Journal of Chromatography A. (2018). Separation of basic compounds on Core-Shell columns: Overcoming silanol interactions.[1]Link[1]
-
PubChem. (2023).[1] Compound Summary: this compound.[1][2][4]Link[1]
Sources
Safety Operating Guide
3-(2,6-Dimethylmorpholino)-5-fluoroaniline proper disposal procedures
[1][2]
Executive Summary & Immediate Classification
This compound is a specialized pharmaceutical intermediate combining a fluorinated aniline core with a morpholine ring. Improper disposal poses three distinct risks:
-
Hydrogen Fluoride (HF) Generation: Thermal decomposition (incineration) releases HF, requiring specific scrubbers.
-
Nitrosamine Formation: The morpholine moiety is a secondary amine precursor that can form potent carcinogenic nitrosamines if mixed with nitrosating agents (e.g., nitrites, nitrates).
-
Aquatic Toxicity: Fluoroanilines are highly persistent and toxic to aquatic life, mandating zero-discharge protocols.
| Parameter | Classification |
| Waste Stream | Halogenated Organic Waste (Do not mix with non-halogenated solvents) |
| RCRA Status (USA) | Not P/U listed specifically; defaults to Characteristic Toxic/Reactive or Process Waste . |
| Primary Hazard | Acute Toxicity (Oral/Dermal), Skin/Eye Irritation, Potential Carcinogen. |
| Incompatible With | Strong Acids (Exothermic), Oxidizers, Nitrosating Agents. |
Hazard Profile & Mechanistic Causality
Understanding the "Why" behind the protocol.
A. The Fluorine Factor (Incineration Risk)
Unlike standard organic waste, this compound contains a C-F bond. Standard incineration without flue-gas scrubbing will release Hydrogen Fluoride (HF) gas, which corrodes equipment and is legally regulated.
-
Operational Implication: You must label waste containers explicitly as "Contains Fluorinated Organics" so the disposal facility routes it to an incinerator equipped with caustic scrubbers.
B. The Morpholine Moiety (Nitrosamine Risk)
The dimethylmorpholine group acts as a secondary amine equivalent. If this waste stream mixes with oxidizing acids (like Nitric Acid) or nitrite salts, it can generate N-nitroso compounds .
-
Operational Implication: NEVER dispose of this chemical in the same waste stream as oxidizing agents or nitrates.
C. Aniline Toxicity (Methemoglobinemia)
Anilines can absorb through the skin and oxidize hemoglobin to methemoglobin, causing tissue hypoxia.
-
Operational Implication: Double-gloving (Nitrile/Neoprene) is mandatory. Waste containers must be surface-decontaminated before leaving the fume hood.
Pre-Disposal Treatment: The Self-Validating System
A self-validating system ensures the waste is safe before it enters the central accumulation area.
Protocol: pH and Solvent Verification
Before transferring waste to the central carboy, perform this 3-step check:
-
Solvent Compatibility Check: Ensure the receiving carboy is designated for Halogenated Solvents . Mixing this compound with non-halogenated waste (like Acetone/Methanol) violates EPA segregation rules due to the fluorine content.
-
pH Validation:
-
Take a 1 mL aliquot of your waste solution.
-
Check pH using a strip.
-
Requirement: pH must be 7–10 .
-
Reasoning: Acidic conditions increase the volatility of anilines and potential for exothermic salt formation. If Acidic (< pH 7), neutralize slowly with 1M NaOH or Sodium Bicarbonate before disposal.
-
-
Oxidizer Scan: Verify no peroxides or nitric acid residues are present in the mixture.
Step-by-Step Disposal Workflows
Scenario A: Solid Waste (Pure Substance or Contaminated Solids)
Applicable to: Expired reagent, contaminated weighing boats, silica gel from columns.
-
Containment: Place the solid material into a wide-mouth HDPE jar or a heavy-duty amber glass jar.
-
Bagging: Seal the jar and place it inside a 6-mil polyethylene bag (secondary containment).
-
Labeling: Attach a hazardous waste tag.
-
Constituents: "this compound (Solid)"
-
Hazards: Toxic, Irritant.[1]
-
-
Disposal Path: Route to High-Temperature Incineration .
Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)
Applicable to: HPLC waste, reaction filtrates.
-
Segregation: Use a waste container dedicated to Halogenated Organics .
-
Transfer: Use a funnel with a lid/latch to minimize evaporation.
-
Record Keeping: Log the volume and estimated concentration on the waste manifest immediately.
-
Visual Check: Ensure no precipitation occurs upon addition. (Precipitation indicates incompatibility; stop immediately).
Visual Decision Matrices (Graphviz)[1][2]
Diagram 1: Waste Stream Decision Logic
This logic gate ensures the material ends up in the correct regulatory stream.
Caption: Decision matrix for segregating waste based on physical state and chemical co-contaminants.
Diagram 2: Emergency Spill Response Workflow
Immediate actions to take in the event of a benchtop spill.
Caption: Step-by-step spill response emphasizing the avoidance of bleach to prevent nitrosamine formation.
Quantitative Data & Specifications
Physical/Chemical Properties Relevant to Disposal
| Property | Value | Disposal Relevance |
| Physical State | Solid (Powder) | Dust hazard; requires respiratory protection (N95/P100) if handling open powder. |
| Solubility | Low in water; Soluble in DMSO, MeOH | Aqueous disposal is ineffective; use organic waste streams. |
| Flash Point | >110°C (Predicted) | Not classified as "Ignitable" (D001) unless in flammable solvent. |
| pKa | ~7.0 - 8.0 (Morpholine/Aniline) | Weak base. Incompatible with strong acids.[2] |
PPE Requirements Table
| Protection Type | Specification | Rationale |
| Hand Protection | Double Nitrile (0.11mm min) | Prevents transdermal absorption of aniline derivatives. |
| Eye Protection | Chemical Splash Goggles | Protects against corrosive/irritant dusts and splashes. |
| Respiratory | N95 (Solids) or Fume Hood (Liquids) | Prevents inhalation of toxic particulates or vapors. |
| Body | Lab Coat (Buttoned), Long Pants | Standard dermal protection. |
Regulatory Compliance (US & EU)
United States (RCRA)[1][2]
-
Waste Code: While not explicitly P- or U-listed, this waste must be characterized.
-
If dissolved in Halogenated Solvents (DCM, Chloroform): F002 .
-
If pure substance: Manage as Hazardous Waste (Toxic) .
-
-
DOT Shipping (for waste transport):
-
Proper Shipping Name: Toxic solids, organic, n.o.s. (this compound).
-
UN Number: UN 2811.[3]
-
Class: 6.1.
-
Packing Group: III.
-
European Union (EWC)[1][2]
-
EWC Code: 07 05 04 * (Other organic solvents, washing liquids and mother liquors) or 16 05 06 * (Laboratory chemicals, consisting of or containing hazardous substances).
-
Disposal Method: Must be sent to a licensed incineration plant authorized for halogenated waste (Directive 2000/76/EC).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 58062334 (Related Fluoroanilines). Retrieved from [Link]
-
U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Guidance on the compilation of safety data sheets. Retrieved from [Link]
Personal protective equipment for handling 3-(2,6-Dimethylmorpholino)-5-fluoroaniline
Executive Safety Summary
Treat this compound as a high-hazard intermediate. 3-(2,6-Dimethylmorpholino)-5-fluoroaniline (CAS 1603409-00-2) combines the systemic toxicity risks of anilines (methemoglobinemia) with the corrosive/permeation hazards of morpholine derivatives.
While specific toxicological data for this exact intermediate may be sparse, Structure-Activity Relationship (SAR) analysis mandates that it be handled as Class 6.1 (Toxic) . The fluorine substitution likely increases lipophilicity, enhancing dermal absorption speed compared to non-halogenated anilines.
Immediate Action Required:
-
Zero Skin Contact: Standard nitrile gloves are likely insufficient for solution-phase handling.
-
Inhalation Control: All solid handling must occur within a certified chemical fume hood or powder containment enclosure.
Hazard Identification & Mechanism
To select the correct PPE, you must understand the mechanism of injury.
| Moiety | Primary Hazard | Mechanism of Toxicity |
| Fluoroaniline Core | Methemoglobinemia | Aromatic amines oxidize hemoglobin ( |
| Morpholine Ring | Corrosivity & Absorption | Morpholine derivatives are often severe irritants or corrosives to mucous membranes. They act as vehicles, speeding the transport of the toxic aniline core through the skin barrier. |
| Fluorine Atom | Metabolic Stability | Halogenation often blocks metabolic clearance, potentially prolonging the biological half-life of the toxin compared to simple aniline. |
Personal Protective Equipment (PPE) Matrix
Do not rely on standard "lab safety" defaults. Use this matrix to select equipment based on your specific operation.
Table 1: PPE Specifications
| Protection Zone | Low Risk (Closed Vials / Storage) | High Risk (Weighing / Solubilization) | Rationale |
| Hand Protection | Single Nitrile (min 5 mil) | Double Gloving System: 1. Inner: EVOH/PE Laminate (e.g., Silver Shield®)2. Outer: Nitrile (5-8 mil) | Anilines permeate nitrile in <10 mins. Laminate provides >4hr breakthrough protection; outer nitrile provides dexterity and grip. |
| Respiratory | Fume Hood (Sash at 18") | Fume Hood + N95/P100 (if powder is fine/static) | Volatile amines have low odor thresholds. If hood failure occurs, P100 protects against particulate; OV cartridge needed for vapors. |
| Eye/Face | Safety Glasses w/ Side Shields | Chemical Splash Goggles | Morpholine derivatives can cause irreversible corneal opacity. Glasses do not seal against floating dust or splashes. |
| Body | Standard Lab Coat (Cotton/Poly) | Tyvek® Lab Coat or Apron + Sleeves | Cotton absorbs liquids, keeping toxins against the skin. Tyvek repels dust and splashes. |
PPE Selection Logic (Visualization)
Use this decision tree to determine the required protection level before starting work.
Figure 1: Decision logic for PPE selection. Note that DMSO solutions require Level 3 protection because DMSO drags the toxicant through the skin barrier instantly.
Operational Workflow: Step-by-Step
Phase A: Preparation (Engineering Controls)
-
Verify Airflow: Ensure Fume Hood is operating at 80-100 fpm face velocity.
-
Decon Station: Prepare a beaker of 10% HCl or dilute bleach (oxidizer) inside the hood to neutralize aniline residues on tools before removing them from the hood.
-
Balance Setup: Place the analytical balance inside the hood. If this is impossible, use a powder funnel and weigh into a tared vial, closing it immediately.
Phase B: Active Handling (Weighing & Transfer)
-
Don PPE: Put on Laminate gloves first, then Nitrile gloves. Tape the cuff of the lab coat if handling large quantities.
-
Static Control: Use an anti-static gun on the spatula and vial. Fluorinated anilines are often fluffy and static-prone.
-
Transfer:
-
Open vial only inside the hood.
-
Transfer solid.
-
Crucial: Wipe the threads of the vial with a Kimwipe dampened in methanol before recapping. This prevents toxic dust from grinding in the threads and dispersing when reopened.
-
-
Solubilization: Add solvent immediately. Once in solution, the dust hazard is eliminated, but the permeation hazard increases.
Phase C: Safe Doffing (The "Clean Exit")
Most exposures occur when taking off dirty PPE. Follow this strict sequence.
Figure 2: The "Clean Exit" Doffing Protocol. Washing the inner gloves while still wearing them prevents transfer of invisible residues to the wrists.
Disposal & Emergency Response
Waste Management
-
Segregation: Do not mix with general organic waste if possible. Label clearly: "Toxic: Fluoroaniline Derivative."
-
Liquids: Collect in a dedicated container.
-
Solids/Gloves: Double-bag in clear polyethylene bags before placing in the solid waste drum.
Emergency Spills[1]
-
Solid Spill: Do not sweep (creates dust). Cover with wet paper towels (methanol/water), then scoop into a bag.
-
Solution Spill: Cover with absorbent pads.
-
Skin Exposure:
References
-
PubChem. (2023). 3-Fluoroaniline Compound Summary (Toxicity & GHS Classifications). National Library of Medicine. Retrieved from [Link]
-
Centers for Disease Control (CDC). (2020). Morpholine: Skin Notation Profiles. NIOSH.[10] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Aniline Standard (29 CFR 1910.1000). Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. technopharmchem.com [technopharmchem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. carlroth.com [carlroth.com]
- 7. ICSC 0302 - MORPHOLINE [chemicalsafety.ilo.org]
- 8. ipo.rutgers.edu [ipo.rutgers.edu]
- 9. lobachemie.com [lobachemie.com]
- 10. nj.gov [nj.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
